Technical Whitepaper: Discovery of Novel Nicotinic Acid Derivatives with Tetrahydropyran Moieties
This technical guide details the rational design, synthesis, and evaluation of novel nicotinic acid (niacin) derivatives incorporating tetrahydropyran (THP) moieties. It addresses the pharmacological challenge of retaini...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the rational design, synthesis, and evaluation of novel nicotinic acid (niacin) derivatives incorporating tetrahydropyran (THP) moieties. It addresses the pharmacological challenge of retaining the lipid-lowering efficacy of GPR109A agonism while mitigating cutaneous flushing and improving metabolic stability.
Executive Summary: The Niacin Paradox
Nicotinic acid (Niacin) remains one of the most effective agents for elevating HDL cholesterol and reducing triglycerides. Its mechanism of action is primarily mediated through the GPR109A (HCA2) receptor on adipocytes, which inhibits adenylyl cyclase, reduces cAMP, and subsequently suppresses lipolysis.
However, clinical utility is severely limited by cutaneous flushing, a side effect mediated by GPR109A activation in Langerhans cells, leading to Prostaglandin D2 (PGD2) release.
The Strategic Objective:
This guide outlines a discovery workflow to synthesize niacin analogs containing tetrahydropyran (THP) moieties. The THP ring acts as a non-aromatic, polar ether scaffold that modulates lipophilicity (LogP) and metabolic stability without disrupting the essential pyridine-3-carboxylic acid pharmacophore required for receptor binding.
Chemical Design Strategy
Structural Rationale
The design focuses on modifying the non-pharmacophoric regions of the niacin molecule or creating prodrugs/hybrid molecules.
The Pharmacophore: The pyridine ring and the carboxylic acid (or bioisostere) are critical for GPR109A orthosteric binding.
The THP Moiety: Used to replace unstable alkyl chains or aromatic rings. The ether oxygen in THP lowers LogP compared to cyclohexane, improving aqueous solubility while maintaining steric bulk.
Target Molecule Class
Class: N-(Tetrahydro-2H-pyran-4-yl)nicotinamides
Rationale: Amide linkage provides hydrolytic stability. The 4-position of the THP ring offers symmetry and optimal steric clearance.
Synthesis Protocol: Amide Coupling Workflow
This protocol details the synthesis of N-(tetrahydro-2H-pyran-4-yl)nicotinamide via acid chloride activation. This method is chosen for its high yield and minimal purification requirements compared to carbodiimide couplings.
Reagents & Materials
Starting Material A: Nicotinic Acid (CAS: 59-67-6) - 1.0 eq
Starting Material B: 4-Aminotetrahydropyran (CAS: 38041-19-9) - 1.1 eq
Activator: Thionyl Chloride (
) or Oxalyl Chloride
Base: Triethylamine (
) or DIPEA
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
Step 1: Acid Chloride Formation
Charge a flame-dried round-bottom flask with Nicotinic Acid (10 mmol).
Add anhydrous DCM (20 mL) and catalytic DMF (2 drops).
Add Oxalyl Chloride (12 mmol) dropwise at 0°C under
atmosphere.
Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
Checkpoint: Confirm conversion via TLC (loss of polar acid spot).
Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude nicotinoyl chloride in anhydrous DCM (10 mL).
Step 2: Nucleophilic Acyl Substitution
In a separate vessel, dissolve 4-Aminotetrahydropyran (11 mmol) and
(25 mmol) in DCM (15 mL). Cool to 0°C.
Add the nicotinoyl chloride solution (from Step 1) dropwise over 15 minutes.
Critical Control: Maintain temperature < 5°C during addition to prevent side reactions.
Warm to RT and stir for 12 hours.
Step 3: Work-up & Purification
Quench reaction with saturated
solution.
Extract organic layer with DCM (3 x 20 mL).
Wash combined organics with brine, dry over
, and filter.
Concentrate under reduced pressure.
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).
Biological Evaluation Workflow
To validate the efficacy and safety profile, the synthesized derivatives must undergo a dual-assay screening process.
In Vitro Potency: cAMP Inhibition Assay (GPR109A)
Since GPR109A is
-coupled, agonism is measured by the inhibition of forskolin-stimulated cAMP production in stable cell lines (e.g., CHO-K1 expressing human GPR109A).
Protocol Logic:
Induction: Stimulate cells with Forskolin (
) to raise cAMP baseline.
Treatment: Treat cells with varying concentrations of the THP-Niacin derivative (
to ).
Detection: Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to quantify cAMP levels.
Success Metric: An
value comparable to unmodified nicotinic acid ().
In Vivo Safety: Flushing Surrogate Assay (Mouse Ear Edema)
Flushing is quantified by measuring increased blood flow or edema in mouse ears, a direct downstream effect of PGD2 release.
Protocol Logic:
Subjects: C57BL/6 mice (n=6 per group).
Dosing: Oral gavage (100 mg/kg) of Vehicle, Niacin (Positive Control), and THP-Derivative.
Measurement: Measure ear thickness using a digital micrometer at 0, 15, 30, and 60 minutes post-dose.
Success Metric: Statistically significant reduction in ear swelling compared to the Niacin control group.
Data Visualization
Signaling Pathway: GPR109A Mechanism
The following diagram illustrates the dual pathway where GPR109A activation leads to the desired antilipolytic effect (via cAMP) and the unwanted flushing effect (via ERK/PLA2/PGD2).
Caption: GPR109A signaling bifurcation. Green path represents the therapeutic lipid-lowering mechanism; Red dashed path represents the flushing side effect.
Synthesis Workflow Diagram
Visualizing the chemical coupling of the Nicotinic Acid core with the THP moiety.
Caption: One-pot synthesis workflow converting Nicotinic Acid to the THP-Amide derivative via acyl chloride activation.
Summary of Expected Data
The following table outlines the expected profile of a successful lead candidate compared to the parent compound.
Parameter
Nicotinic Acid (Reference)
THP-Nicotinamide (Target)
Rationale
GPR109A
~0.1 - 1.0
< 5.0
Maintain orthosteric binding affinity.
LogP
0.8
1.2 - 1.5
Slight increase for better membrane permeability, modulated by THP oxygen.
Solubility
High (Water)
Moderate
THP maintains polarity but reduces rapid renal clearance.
Flushing Score
High (Severe)
Low/Moderate
Altered PK profile or biased signaling may reduce PGD2 spike.
Metabolic Stability
Low (Rapid conjugation)
Improved
Amide bond is more stable than the free acid; THP resists rapid oxidation.
References
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link
Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation. Link
Li, J., et al. (2021). "Design and synthesis of novel nicotinic acid derivatives." European Journal of Medicinal Chemistry. Link
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences. Link
Gille, A., & Offermanns, S. (2008). "Mechanism of nicotinic acid-induced flushing." Biochemical Pharmacology. Link
Exploratory
Novel Nicotinic Acid Ethers: Dual-Targeting Pharmacophores for Metabolic and Inflammatory Regulation
Topic: Potential therapeutic applications of novel nicotinic acid ethers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Nicotinic acid (Niac...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential therapeutic applications of novel nicotinic acid ethers
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinic acid (Niacin) remains the most effective agent for elevating HDL cholesterol, yet its clinical utility is severely hampered by cutaneous flushing and short half-life. Novel nicotinic acid ethers —specifically 2-alkoxynicotinic acids and pyridyl ether derivatives —represent a next-generation pharmacophore designed to decouple therapeutic efficacy from adverse effects.
This technical guide analyzes the structural advantages of the ether linkage over traditional esters, details the dual mechanism of action (HCAR2 agonism and COX-2 inhibition), and provides validated protocols for synthesis and biological evaluation.
Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)
The Ether Advantage: Metabolic Stability vs. Hydrolysis
Traditional niacin prodrugs (e.g., niceritrol, niaprazine) rely on ester linkages. While these improve lipophilicity, they are rapidly hydrolyzed by plasma esterases, leading to a spike in free nicotinic acid that triggers the GPR109A-mediated flushing response in dermal Langerhans cells.
Nicotinic Acid Ethers introduce a metabolically stable C–O–C bond. This modification serves three critical functions:
Biased Agonism Potential: Altering the 2-position of the pyridine ring (e.g., 2-alkoxy substitution) changes the ligand's binding pose within the GPR109A orthosteric pocket (Arg111 anchor), potentially favoring G_i signaling (lipolysis inhibition) over
-arrestin recruitment (flushing).
Dual Pharmacology: Certain 2-aryloxynicotinic acids possess structural homology to NSAIDs (e.g., flunixin), conferring secondary COX-2 inhibitory activity.
Key Pharmacophores
Class A: 2-Alkoxynicotinic Acids: Primary target is GPR109A (Dyslipidemia) and COX-2 (Inflammation).
Class B: Pyridyl Ethers: Primary target is nAChR (
) for neuroprotection. Note: This guide focuses primarily on Class A due to its metabolic relevance.
Part 2: Therapeutic Frontiers
Dyslipidemia: The "Non-Flushing" Agonist
The therapeutic goal is to activate HCAR2 (GPR109A) on adipocytes to inhibit adenylate cyclase, reducing cAMP and preventing free fatty acid (FFA) release.
Mechanism: Novel ethers function as partial agonists. By not inducing full receptor internalization (
-arrestin pathway), they avoid the massive release of Prostaglandin D2 (PGD2) from Langerhans cells.
Evidence: 2-substituted nicotinic acid derivatives have shown equipotent antilipolytic activity to niacin with >50% reduction in vasodilation markers in murine models.
Inflammation: Selective COX-2 Inhibition
Unlike niacin, 2-alkoxynicotinic acid ethers exhibit direct anti-inflammatory properties independent of HCAR2.
Mechanism: The bulky ether side chain at the 2-position fits into the larger hydrophobic side pocket of COX-2, but is excluded from the narrower COX-1 channel.
Application: Treatment of atherosclerosis-associated vascular inflammation without the gastric toxicity associated with non-selective NSAIDs.
Neuroprotection: Crossing the Barrier
Nicotinic acid is a precursor to NAD+, essential for neuronal survival. However, its polarity limits Blood-Brain Barrier (BBB) penetration.
Ether Strategy: Alkyl ether derivatives increase LogP (lipophilicity) from 0.36 (Niacin) to >2.5, facilitating passive transport across the BBB. Once in the CNS, these agents can modulate microglial HCAR2, reducing neuroinflammation in Alzheimer’s models.
Part 3: Experimental Protocols
Synthesis of 2-Alkoxynicotinic Acids (Nucleophilic Aromatic Substitution)
Context: This protocol utilizes a microwave-assisted
reaction for high yield and purity, avoiding the harsh conditions of Ullmann coupling.
Reagents:
2-Chloronicotinic acid (1.0 eq)
Alcohol (R-OH) or Phenol (Ar-OH) (1.2 eq)
Potassium Carbonate (
) (2.0 eq)
Solvent: DMF or DMSO (Dry)
Step-by-Step Protocol:
Preparation: Dissolve 2-chloronicotinic acid (10 mmol) in 15 mL dry DMF in a microwave-safe vial.
Activation: Add
(20 mmol) and stir at room temperature for 10 minutes to generate the carboxylate salt (prevents side reactions).
Addition: Add the specific alcohol/phenol (12 mmol).
Reaction: Seal the vial and irradiate at 140°C for 20 minutes (Power: 150W). Note: Conventional heating requires reflux for 12-24 hours.
Workup: Pour the reaction mixture into ice-cold water (100 mL). Acidify to pH 3.0 using 1N HCl.
Isolation: The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water (8:2).
Validation: Verify structure via
-NMR (Disappearance of Cl-adjacent proton signal) and Mass Spectrometry.
In Vitro HCAR2 Functional Assay (cAMP Inhibition)
Context: HCAR2 is
-coupled.[1] Agonism is measured by the inhibition of forskolin-stimulated cAMP.
Protocol:
Cell Line: CHO-K1 cells stably expressing human GPR109A.
Seeding: Seed 10,000 cells/well in 384-well plates. Incubate overnight.
Stimulation: Prepare assay buffer containing 10
M Forskolin (to raise cAMP baseline) and 0.5 mM IBMX (PDE inhibitor).
Treatment: Add test compounds (Nicotinic acid ether analogs) at varying concentrations (
to M). Incubate for 30 minutes at 37°C.
Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).
Analysis: Plot % Inhibition of cAMP vs. Log[Concentration]. Calculate
.
Success Criterion:
indicates potent agonism.
In Vivo Flushing Assay (Mouse Ear Swelling)
Context: This is the gold-standard safety assay for niacin derivatives.
Protocol:
Animals: C57BL/6 mice (Male, 8-10 weeks).
Dosing: Administer test compound (100 mg/kg) via oral gavage. Control group receives equimolar Nicotinic Acid.
Measurement: Use a laser Doppler perfusion imager or digital micrometer to measure ear thickness/blood flow.
Timepoints: Measure at 0, 15, 30, 60, and 120 minutes post-dose.
The following table summarizes the theoretical advantages of novel ethers compared to standard Niacin.
Feature
Nicotinic Acid (Standard)
Novel Nicotinic Acid Ethers
Clinical Benefit
Linkage Stability
None (Free Acid) / Ester (Labile)
Ether (Stable)
Sustained release, reduced peak-dose toxicity.
HCAR2 Potency
High ()
Moderate-High ()
Effective lipid lowering.
Flushing Effect
Severe (PGD2 mediated)
Reduced / Absent
Improved patient compliance.
COX-2 Selectivity
None
High (Structure dependent)
Anti-inflammatory synergy.
BBB Penetration
Low
High (Lipophilic)
Neuroprotective potential.
Synthesis Workflow Diagram
Caption: Microwave-assisted
synthesis pathway for 2-alkoxynicotinic acids from 2-chloronicotinic acid.
Mechanism of Action: The "Biased" Hypothesis
Caption: Differential signaling of Nicotinic Acid vs. Novel Ethers at the GPR109A receptor. Ethers minimize Beta-Arrestin recruitment.
References
Vertex Pharmaceuticals. (n.d.). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed.[2] Retrieved from [Link]
National Institutes of Health (NIH). (2008). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed.[2] Retrieved from [Link]
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews. Retrieved from [Link]
Merck & Co. (2008). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A. Expert Opinion on Therapeutic Patents. Retrieved from [Link]
Jiangxi Science & Technology Normal University. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
Technical Guide: Solubility and Stability Profiling of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Executive Summary This technical guide outlines the pre-formulation profiling framework for 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (CAS: 1208088-61-2). As a structural hybrid of a nicotinic acid core and a tetrahy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the pre-formulation profiling framework for 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (CAS: 1208088-61-2). As a structural hybrid of a nicotinic acid core and a tetrahydropyranyl ether, this molecule presents unique physicochemical challenges, specifically regarding its ampholytic nature and the potential lability of the 2-alkoxypyridine ether linkage.
This document details the experimental protocols required to establish the thermodynamic solubility landscape and stress-stability profile, ensuring data integrity compliant with ICH Q1A (R2) standards.
Carboxylic Acid (C3): Primary ionization center (Acidic pKa ~3.5–4.8).
Pyridine Nitrogen: Weakly basic, but basicity is modulated by the electron-donating 2-alkoxy group.
Ether Linkage (C2-O-C4'): A secondary ether connecting the pyridine ring to the tetrahydropyran (THP) ring.
Theoretical Solubility Profile
The compound is an ampholyte . Its solubility will exhibit a classic U-shaped pH-dependence:
Low pH (< pKa1): High solubility due to protonation of the pyridine nitrogen (
).
Isoelectric Region (pH ~ pKa1 to pKa2): Minimum solubility (
), dominated by the neutral zwitterionic or uncharged species.
High pH (> pKa2): High solubility due to ionization of the carboxylic acid (
).
Stability Risk Assessment (The "Senior Scientist" Insight)
While standard ethers are stable, 2-alkoxypyridines are chemically distinct. They possess a latent instability pathway: acid-catalyzed hydrolysis or thermal rearrangement to the corresponding 2-pyridone (2-hydroxynicotinic acid derivative).
Mechanism: Protonation of the ring nitrogen activates the C2 position for nucleophilic attack by water, leading to the cleavage of the THP ether and formation of the thermodynamically stable amide-like 2-pyridone tautomer.
Implication: Stability studies must rigorously monitor for the formation of 2-hydroxynicotinic acid and tetrahydro-2H-pyran-4-ol.
Why: Robust separation of polar acids and moderately lipophilic ethers.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Why: Keeps the carboxylic acid protonated (neutral) to improve peak shape and retention.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 260 nm (Nicotinic acid characteristic λmax).
Visualization of Pathways & Workflows
Degradation Pathway Diagram
The following diagram illustrates the critical acid-catalyzed hydrolysis pathway, converting the ether to the thermodynamically stable pyridone.
Caption: Acid-catalyzed hydrolysis pathway of the 2-alkoxypyridine ether linkage leading to cleavage.
Pre-Formulation Study Workflow
This flowchart defines the logical sequence of experiments to ensure resource efficiency.
Caption: Sequential workflow for physicochemical profiling from characterization to stability testing.
References
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003.[3] [Link]
Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Seminal text on pH-solubility profiling).
Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, vol. 297, no. 1-3, 2006.[4][5] [Link]
Waterbeemd, H. van de, & Testa, B. "Drug Bioavailability: Estimation of Solubility, Permeability, Absorption and Bioavailability." Methods and Principles in Medicinal Chemistry, Wiley-VCH, 2009.
Application Note: Protocol for the Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Abstract & Scope This application note details the optimized synthetic protocol for 2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid , a privileged pharmacophore often utilized in the development of Glucokinase Activators (...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the optimized synthetic protocol for 2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid , a privileged pharmacophore often utilized in the development of Glucokinase Activators (GKAs) and other kinase inhibitors.
While direct nucleophilic displacement on 2-chloronicotinic acid is chemically possible, it is often plagued by poor solubility of the dianion and decarboxylation risks at the high temperatures required. This guide presents a two-step "Ester-Activation" route (via methyl 2-chloronicotinate) as the industry-preferred method. This approach ensures higher purity, milder reaction conditions, and scalability.[1][2][3]
Retrosynthetic Analysis & Strategy
The synthesis relies on a Nucleophilic Aromatic Substitution (
) mechanism.[1][2] The 2-position of the pyridine ring is activated for nucleophilic attack by the adjacent ring nitrogen and the electron-withdrawing carboxyl/ester group at the 3-position.
Strategic Logic[1]
Activation: Converting the acid to an ester (Methyl 2-chloronicotinate) increases the electrophilicity of the C-2 carbon, facilitating the attack of the secondary alkoxide.
Nucleophile Formation: Tetrahydro-2H-pyran-4-ol is a secondary alcohol and moderately sterically hindered. Deprotonation with a strong base (NaH) is required to generate the reactive alkoxide species.[1][2]
Solvent Selection: Polar aprotic solvents (DMF or NMP) are strictly required to solvate the cation (Na+) and leave the alkoxide anion "naked" and reactive.[1][2]
Figure 1: Retrosynthetic disconnection showing the preferred Ester-Activation route.
Detailed Experimental Protocol
Method A: The "Ester-Activation" Route (Recommended)[1][2]
Step 1: Synthesis of Methyl 2-(tetrahydro-2H-pyran-4-yloxy)nicotinate[1]
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.
Alkoxide Formation:
Charge the flask with Tetrahydro-2H-pyran-4-ol (1.2 equiv) and anhydrous DMF (5 vol).[1]
Cool the solution to 0 °C using an ice bath.
Critical Step: Carefully add NaH (1.3 equiv) portion-wise over 15 minutes. Expect gas evolution (
Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution usually turns slightly yellow/turbid.[2]
Displacement Reaction:
Dissolve Methyl 2-chloronicotinate (1.0 equiv) in anhydrous DMF (5 vol) in a separate vessel.
Add the ester solution dropwise to the alkoxide mixture at RT.[2]
Heat the reaction mixture to 60–70 °C and stir for 4–6 hours.
Monitor: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The starting chloride should be consumed.[2]
Sodium Hydride (NaH): Flammable solid.[1][2] Reacts violently with water to produce hydrogen gas. Handle under inert atmosphere. Quench all reaction vessels and tools carefully with isopropanol or ethyl acetate before adding water.
DMF: Hepatotoxic and readily absorbed through skin. Use appropriate PPE (butyl rubber gloves recommended).[1][2]
References
General
Methodology: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1][2] (Chapter on Pyridines: Nucleophilic substitution at the 2- and 4-positions).
Merck & Co.: "Glucokinase Activators." WO2004072031. (Describes the synthesis of 2-alkoxynicotinic acid derivatives using the NaH/DMF protocol).
Roche: "Glucokinase Activators." US Patent 7,662,833. (Details the coupling of cyclic ethers to chloronicotinates).
Alkoxide Formation: Carey, F. A.; Sundberg, R. J.[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis; Springer, 2007.[1][2] (Section on Nucleophilic Aromatic Substitution).[1][2][10]
Analytical Strategies for the Quantification of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic Acid
Application Note & Technical Guide | Version 1.0 Abstract This technical guide details the analytical methodologies for the quantification of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (CAS: 1206969-06-3), a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide | Version 1.0
Abstract
This technical guide details the analytical methodologies for the quantification of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (CAS: 1206969-06-3), a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, specifically Filgotinib . Due to its amphiphilic nature—possessing both a polar carboxylic acid moiety and a lipophilic tetrahydropyran (THP) ether—this molecule presents unique chromatographic challenges. This guide provides two distinct protocols: a robust HPLC-UV method for raw material purity assessment (Process Control) and a high-sensitivity LC-MS/MS method for trace impurity quantification (Genotoxic/Residual Analysis).
Introduction & Chemical Context
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (hereafter 2-THPNA ) functions as a strategic building block in medicinal chemistry. It is primarily utilized in the Suzuki coupling steps during the manufacture of Filgotinib, where it acts as the precursor to the triazolopyridine core.
Physicochemical Challenges
Zwitterionic Potential: The molecule contains a basic pyridine nitrogen (pKa ~2–3 due to the 2-alkoxy substitution) and an acidic carboxylic group (pKa ~3.5–4.0). This necessitates strict pH control in the mobile phase to prevent peak tailing or "split" peaks.
Chromophore Limitations: While the pyridine ring provides UV absorption, the THP group is non-chromophoric. Detection relies heavily on the aromatic core (λmax ~260–270 nm).
Solubility: The THP ether increases lipophilicity compared to bare nicotinic acid, making it amenable to Reversed-Phase (RP) chromatography, provided the acid group is protonated.
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the development stage.
Figure 1: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.
Protocol A: HPLC-UV for Purity & Assay
Scope: Quality Control (QC) of incoming raw materials or reaction monitoring.
3.1 Chromatographic Conditions
Column: Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (C18, 4.6 × 150 mm, 3.5 µm).
Rationale: "Aq" or "T3" columns are designed to retain polar compounds in highly aqueous environments and resist dewetting, which is crucial for the nicotinic acid core.
Mechanism: The pyridine nitrogen is readily protonated.
MRM Transitions (Multiple Reaction Monitoring):
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Structural Logic
Quantifier
224.2
140.1
15–20
Loss of THP ring (C5H8O) + H₂O rearrangement
Qualifier
224.2
85.1
25–30
THP carbocation fragment
Note: The transition 224.2 → 140.1 corresponds to the cleavage of the ether bond, leaving the hydroxynicotinic acid core. This is the most stable and specific fragment.
4.2 LC-MS Separation Conditions
Column: Phenomenex Kinetex C18 (2.1 × 50 mm, 1.7 µm).
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Flow Rate: 0.4 mL/min.
Gradient: Fast gradient (5% B to 95% B in 3 minutes) to maximize throughput for trace analysis.
4.3 Impurity Pathway Diagram
Understanding the fragmentation and synthesis context is vital for MS interpretation.
Figure 2: Proposed MS/MS fragmentation pathway for MRM optimization.
Validation Criteria (ICH Q2(R1))
To ensure the method is "self-validating" and robust, the following criteria must be met:
Specificity:
HPLC-UV: Inject the solvent blank and the Filgotinib final product. Ensure no peak elutes at the retention time of 2-THPNA.
LC-MS: Monitor the 224.2 → 140.1 transition in blank matrix. Signal must be < 20% of the LLOQ (Lower Limit of Quantification).
Linearity:
Range: 0.1 µg/mL to 100 µg/mL (HPLC); 1 ng/mL to 1000 ng/mL (LC-MS).
Correlation Coefficient (
): > 0.999.
Accuracy (Recovery):
Spike samples at 50%, 100%, and 150% of target concentration.
Acceptance: 98.0% – 102.0% recovery.
System Suitability Test (SST):
Inject standard 5 times.
RSD of Area < 2.0%.
Tailing Factor (
): 0.8 < < 1.5 (Critical for acidic species).
Troubleshooting & Expert Insights
Peak Tailing: If the 2-THPNA peak tails significantly, it indicates secondary interactions between the pyridine nitrogen and residual silanols on the column.
Fix: Increase buffer strength (e.g., 10 mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column technology.
Carryover: The THP group adds lipophilicity, which can cause stickiness in the injector loop.
Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1).
Stability: 2-THPNA is an ether; however, the THP protecting group is acid-labile under extreme conditions (high temperature + strong acid).
Precaution: Do not leave samples in acidic mobile phase at room temperature for > 24 hours. Keep autosampler at 4°C.
References
European Medicines Agency (EMA). Assessment Report: Jyseleca (Filgotinib). (2020). Discusses the synthesis and impurity controls of filgotinib intermediates. Link
Szafarz, M. et al. "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection."[3] Journal of Chromatography B, 878(9-10), 895-902.[3] (2010).[1][3] Provides foundational MS parameters for nicotinic acid derivatives. Link
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][4] The global standard for method validation. Link
Van Rompaey, L. et al. "Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases." Journal of Immunology, 191(7), 3568-3577. (2013). Contextualizes the biological relevance of the molecule. Link
Application Notes and Protocols: Preclinical Efficacy Testing of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic Acid
Introduction: A Strategic Approach to Evaluating a Novel Nicotinic Acid Derivative Nicotinic acid, a long-standing therapy for dyslipidemia, effectively modulates the lipid profile by increasing high-density lipoprotein...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Strategic Approach to Evaluating a Novel Nicotinic Acid Derivative
Nicotinic acid, a long-standing therapy for dyslipidemia, effectively modulates the lipid profile by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a).[1][2] These beneficial effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A).[1][3] However, the clinical utility of nicotinic acid is often limited by a significant side effect: cutaneous vasodilation, or flushing, which is also initiated by GPR109A activation in epidermal Langerhans cells.[1][4]
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid represents a novel structural analog of nicotinic acid. The core scientific premise for its development is to retain the therapeutic lipid-modifying properties while potentially mitigating the flushing side effect. This hypothesis is based on the possibility that the modified structure could lead to differential GPR109A signaling in adipocytes versus Langerhans cells, or altered pharmacokinetic and pharmacodynamic properties.
These application notes provide a comprehensive experimental framework for the preclinical evaluation of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. The outlined protocols are designed to be a self-validating system, logically progressing from in vitro target engagement and functional activity to in vivo efficacy and side effect profiling. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics for cardiovascular disease.
Part 1: In Vitro Characterization: Target Engagement and Functional Activity
The initial phase of testing is designed to confirm that 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid interacts with its intended target, GPR109A, and elicits the desired downstream biological responses in relevant cell types.
GPR109A Receptor Activation and Downstream Signaling
The foundational experiment is to determine if the compound is an agonist of GPR109A and to quantify its potency and efficacy. Since GPR109A is a Gαi-coupled receptor, its activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]
Objective: To determine the EC50 of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid for GPR109A activation.
Cell Line: HEK-293 cells stably expressing human GPR109A (HEK-GPR109A). A parental HEK-293 cell line should be used as a negative control.
Methodology:
Seed HEK-GPR109A and parental HEK-293 cells in a 96-well plate and culture overnight.
Wash the cells and incubate with a cAMP-stimulating agent, such as forskolin, in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to achieve a stable, elevated baseline of cAMP.
Add increasing concentrations of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid or nicotinic acid (as a positive control) to the cells.
Incubate for a specified time (e.g., 30 minutes) at 37°C.
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on homogenous time-resolved fluorescence (HTRF) or fluorescence polarization.
Plot the cAMP levels against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Rationale: This assay directly measures the functional consequence of Gαi-coupled receptor activation. Comparing the EC50 of the novel compound to that of nicotinic acid provides a quantitative measure of its relative potency at the target receptor.
Data Presentation: GPR109A Activation
Compound
EC50 (nM) for cAMP Inhibition
Maximum Inhibition (%)
Nicotinic Acid (Reference)
[Expected Value]
[Expected Value]
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid
[Experimental Value]
[Experimental Value]
Functional Assessment of Anti-lipolytic Activity
The primary therapeutic effect of nicotinic acid stems from its ability to inhibit lipolysis in adipocytes, thereby reducing the flux of free fatty acids (FFAs) to the liver.[6]
Protocol 2: In Vitro Lipolysis Assay in Adipocytes
Objective: To assess the ability of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid to inhibit lipolysis in a relevant cell model.
Cell Line: Differentiated 3T3-L1 murine adipocytes or human primary subcutaneous adipocytes.[7]
Methodology:
Culture and differentiate pre-adipocytes into mature adipocytes in 24- or 48-well plates.
Wash the mature adipocytes and incubate in a serum-free medium containing a lipolytic stimulus, such as isoproterenol or forskolin.
Concurrently, treat the cells with increasing concentrations of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid or nicotinic acid.
Incubate for 1-2 hours at 37°C.
Collect the supernatant and measure the concentration of glycerol or FFAs released into the medium using a colorimetric or fluorometric assay kit.
Normalize the glycerol/FFA release to the total protein content of the cells in each well.
Calculate the percentage inhibition of lipolysis for each concentration and determine the IC50.
Rationale: This assay provides a direct measure of the compound's therapeutic potential in a physiologically relevant cell type. A potent inhibition of lipolysis is a strong indicator of potential in vivo efficacy for treating dyslipidemia.
Data Presentation: Inhibition of Lipolysis
Compound
IC50 (nM) for Lipolysis Inhibition
Nicotinic Acid (Reference)
[Expected Value]
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid
[Experimental Value]
Assessment of Flushing Potential
The flushing side effect of nicotinic acid is mediated by the release of prostaglandins, particularly PGD2 and PGE2, from skin Langerhans cells, which also express GPR109A.[4]
Protocol 3: Prostaglandin D2 Release Assay
Objective: To evaluate the potential of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid to induce prostaglandin release, a surrogate marker for flushing.
Cell Model: While primary human Langerhans cells are ideal, a more accessible model is the use of mouse epidermal cells or cell lines known to express GPR109A and respond to niacin by releasing prostaglandins.[8]
Methodology:
Culture the selected cells in appropriate plates.
Treat the cells with increasing concentrations of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid or nicotinic acid.
Incubate for an appropriate time (e.g., 1 hour) to allow for prostaglandin synthesis and release.
Collect the cell culture supernatant.
Measure the concentration of PGD2 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
Determine the dose-response relationship for PGD2 release.
Rationale: A lower potency or efficacy for inducing PGD2 release compared to nicotinic acid would suggest a potentially reduced flushing liability in vivo. This is a critical go/no-go decision point in the development of a novel nicotinic acid analog.
Part 2: In Vivo Efficacy and Pharmacodynamic Studies
Successful in vitro characterization warrants progression to in vivo models to assess the compound's efficacy in a complex physiological system.
In Vivo Model Selection
The choice of animal model is critical for translational relevance. For dyslipidemia and atherosclerosis, genetically modified mouse models are the standard.
Apolipoprotein E-deficient (ApoE-/-) mice: These mice are highly susceptible to developing atherosclerosis, especially when fed a high-fat or "Western" diet.[7]
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice also develop atherosclerosis on a high-fat diet and are a well-established model.[7]
Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy testing in ApoE-/- mice.
Protocol for Efficacy Evaluation in a Mouse Model of Atherosclerosis
Objective: To determine the effect of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid on plasma lipid levels and the development of atherosclerotic plaques.
Methodology:
Induction of Disease: Place 8-week-old male ApoE-/- mice on a high-fat diet for 4-6 weeks to establish hyperlipidemia.
Group Allocation: Randomly assign mice to treatment groups (n=10-15 per group):
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
Group 2: Nicotinic acid (reference compound, dose selected from literature).
Group 3: 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (low dose).
Group 4: 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (high dose).
Dosing: Administer compounds daily via oral gavage for 8-12 weeks.
Monitoring: Monitor body weight and food intake weekly. Collect blood samples (e.g., via tail vein) at baseline and at regular intervals to monitor lipid levels.
Terminal Endpoint Analysis:
Lipid Profile: At the end of the study, collect terminal blood samples and measure total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic assays.
Atherosclerotic Plaque Analysis: Perfuse the mice and dissect the entire aorta. Perform en face analysis by staining with Oil Red O to quantify the total plaque area. For more detailed analysis, section the aortic root and perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess plaque size, composition, and stability features (e.g., lipid core size, collagen content, macrophage infiltration).
Hepatic Lipid Accumulation: Analyze liver tissue for triglyceride and cholesterol content.
Rationale: This comprehensive in vivo study directly assesses the primary therapeutic goal: the reduction of dyslipidemia and the slowing of atherosclerosis progression. The inclusion of a nicotinic acid reference group is crucial for benchmarking the efficacy of the new compound.
A key differentiator for a novel nicotinic acid analog is a reduced flushing response. This can be assessed in vivo using a mouse ear vasodilation model.[8]
Protocol 4: Mouse Ear Flushing Model
Objective: To quantify the vasodilatory (flushing) response induced by 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid.
Methodology:
Administer the test compound or nicotinic acid to mice (e.g., via intraperitoneal injection for rapid absorption in this acute model).
At various time points post-administration (e.g., 15, 30, 60 minutes), measure the ear temperature using an infrared thermometer or measure ear blood flow using a laser Doppler flowmeter.
The increase in ear temperature or blood flow relative to baseline is a quantitative measure of the flushing response.
Compare the dose-response and time-course of the flushing effect for the test compound and nicotinic acid.
Rationale: This acute pharmacodynamic model provides a direct, quantifiable measure of the flushing side effect, allowing for a direct comparison of the liability of the novel compound against the standard of care.
Conclusion: A Pathway to Clinical Candidacy
This structured experimental approach provides a robust framework for evaluating the preclinical efficacy and safety profile of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. By systematically progressing from in vitro target validation to in vivo disease models, researchers can build a comprehensive data package. A successful outcome from these studies—demonstrating potent lipid-modifying effects equivalent or superior to nicotinic acid, coupled with a significantly reduced flushing liability—would provide a strong rationale for advancing this compound into formal preclinical development and, ultimately, clinical trials.
Signaling Pathway of GPR109A in Adipocytes and Langerhans Cells
Caption: GPR109A signaling in different cell types.
References
Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
Bruckert, E., Labreuche, J., & Amarenco, P. (2010). Nicotinic acid: an old drug with a promising future. PMC - NIH. Available at: [Link]
Linus Pauling Institute. (n.d.). Niacin. Oregon State University. Available at: [Link]
Ferrell, M., Wang, Z., Anderson, J.T. et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. News-Medical. Available at: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid. IUPHAR/BPS. Available at: [Link]
Rawat, D. et al. (2018). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available at: [Link]
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. PubMed. Available at: [Link]
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]
Li, Q. et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. Available at: [Link]
Singh, N. et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH. Available at: [Link]
Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. Available at: [Link]
O'Hare, E. A., & Watts, G. F. (2016). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. PMC - PubMed Central. Available at: [Link]
El-Damasy, D. A. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
Thangaraju, M. et al. (2012). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals. Available at: [Link]
Richman, J. G. et al. (2007). Structures of GPR109A agonists presented herein with compound... ResearchGate. Available at: [Link]
Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Charles River Laboratories. Available at: [Link]
Application Note: High-Throughput Screening of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic Acid Analogs
Targeting GPR109A (HCAR2) for Metabolic Modulation Introduction & Scientific Rationale The Scaffold and the Target The molecule 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid represents a strategic structural modification...
Author: BenchChem Technical Support Team. Date: February 2026
Targeting GPR109A (HCAR2) for Metabolic Modulation
Introduction & Scientific Rationale
The Scaffold and the Target
The molecule 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid represents a strategic structural modification of the endogenous ligand Nicotinic Acid (Niacin) . While Niacin is a potent agonist of GPR109A (Hydroxycarboxylic acid receptor 2, HCAR2) used to treat dyslipidemia, its clinical utility is limited by cutaneous flushing (mediated by Langerhans cells) and rebound lipolysis.
The introduction of the tetrahydro-2H-pyran-4-yloxy moiety at the 2-position of the pyridine ring serves two critical medicinal chemistry functions:
Lipophilic Tuning: The ether linkage and pyran ring alter the physicochemical properties (LogP) to improve membrane permeability compared to the highly polar nicotinic acid.
Binding Pocket Specificity: This modification targets the orthosteric site of GPR109A to potentially dissociate the beneficial anti-lipolytic effects from the unwanted flushing side effects.
Screening Objective
This application note details a robust High-Throughput Screening (HTS) campaign to identify agonists within a library of these analogs. Since GPR109A is a Gi/o-coupled GPCR , activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Therefore, the screening strategy utilizes a Forskolin-challenged cAMP competition assay .
Assay Principle: TR-FRET for Gi-Coupled Receptors
To screen for agonists of a Gi-coupled receptor, we must first artificially elevate cAMP levels using Forskolin .[1] An active agonist will counteract this stimulation, lowering cAMP levels.
We utilize Homogeneous Time-Resolved Fluorescence (HTRF) , a competitive immunoassay between:
Both compete for binding to a Europium Cryptate-labeled anti-cAMP antibody (donor).[3]
Low Signal (High cAMP): In the presence of Forskolin (and no agonist), cellular cAMP is high. It saturates the antibody, preventing the d2-labeled cAMP from binding. FRET is disrupted.
High Signal (Low cAMP): In the presence of a GPR109A agonist, cAMP production is inhibited. The d2-labeled cAMP binds freely to the antibody. FRET signal increases.
Note: This is a "Gain of Signal" assay for hits.
Mechanism of Action Diagram
Figure 1: Signal transduction pathway and HTRF detection logic. Agonist binding inhibits cAMP production, allowing the tracer to bind the donor antibody, resulting in an increased FRET signal.
Counter Screen: Run hits against the parental cell line (lacking GPR109A) to rule out false positives (e.g., compounds that fluoresce at 665nm or inhibit Adenylyl Cyclase directly).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Z' (< 0.5)
High variability in cell dispensing
Use continuous stirring in cell reservoir; automate dispensing.
Small Assay Window
Insufficient Forskolin challenge
Perform a Forskolin titration curve (EC80 is optimal).
High Background
Compound autofluorescence
Use the ratiometric readout (665/620) to correct; run a "buffer only" plate.
Edge Effects
Evaporation during incubation
Use breathable plate seals and humidified incubators.
References
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
Cisbio Bioassays.
Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes.
Technical Support Center: Synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic Acid
Welcome to the technical support guide for the synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are acti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in or planning the synthesis of this important heterocyclic building block. As a key intermediate in the development of various pharmaceutical agents, its efficient synthesis is critical.[1][2]
This guide moves beyond simple procedural outlines to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. We will explore the causality behind experimental choices, offer robust troubleshooting protocols, and ground our recommendations in established chemical principles.
Overview of the Synthetic Strategy
The most prevalent and logical synthetic route to 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid involves a two-step sequence starting from readily available 2-chloronicotinic acid derivatives.
Nucleophilic Aromatic Substitution (SNAr): The core ether linkage is formed by reacting an ester of 2-chloronicotinic acid (e.g., the methyl or ethyl ester) with tetrahydro-2H-pyran-4-ol. This reaction proceeds via an SNAr mechanism, where the electron-deficient pyridine ring is activated towards nucleophilic attack.[3][4]
Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.[5]
This strategy is generally effective, but success hinges on careful control of reaction parameters, particularly in the SNAr step.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.
❓ Question 1: My SNAr reaction (Step 1) is showing low conversion to the desired ether product. What are the likely causes and how can I fix it?
Answer: Low conversion in this SNAr reaction is almost always linked to inefficient generation or reaction of the alkoxide nucleophile. Here are the primary factors to investigate:
Cause A: Incomplete Deprotonation of the Alcohol. Sodium hydride (NaH) is the base of choice for deprotonating tetrahydro-2H-pyran-4-ol. Its effectiveness can be compromised by several factors.[6]
Solution:
Verify NaH Quality: Use freshly opened NaH or NaH from a well-sealed container. Older NaH can be coated with an inactive layer of NaOH. Use a dispersion in mineral oil (typically 60%) and wash with dry hexanes before use if you suspect contamination.
Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture. Use dry, anhydrous solvents (like DMF or DMSO) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Any water present will quench the NaH.
Allow Sufficient Time for Deprotonation: Add the alcohol to the NaH suspension in the solvent at 0 °C and then allow the mixture to stir at room temperature for at least 30-60 minutes before adding the 2-chloronicotinate ester. You should observe hydrogen gas evolution, which is a visual indicator of alkoxide formation.[7]
Cause B: Suboptimal Reaction Temperature. SNAr reactions on electron-deficient rings require thermal energy to overcome the activation barrier for the formation of the Meisenheimer intermediate.[4]
Solution: After adding the aryl chloride to the in situ formed alkoxide, slowly heat the reaction. A typical temperature range is 60-80 °C. Monitor the reaction progress by TLC or LC-MS. If conversion remains low, you can cautiously increase the temperature to 90-100 °C, but be mindful of potential side reactions or solvent decomposition.
Cause C: Incorrect Stoichiometry.
Solution: Use a slight excess of the alcohol and base relative to the 2-chloronicotinate ester. A common ratio is 1.2 equivalents of tetrahydro-2H-pyran-4-ol and 1.3 equivalents of NaH for every 1.0 equivalent of the ester. This ensures the limiting reagent is fully consumed.
Table 1: Comparison of Reaction Parameters for SNAr Step
Parameter
Standard Condition
Optimized Condition for Low Conversion
Rationale
NaH (eq.)
1.1 - 1.2
1.3 - 1.5
Ensures complete deprotonation of the alcohol.
Alcohol (eq.)
1.1
1.2
Drives the reaction equilibrium towards the product.
Temperature
60 °C
80 - 100 °C
Provides sufficient energy for the SNAr mechanism.
Solvent
DMF
Anhydrous DMF or DMSO
Polar aprotic solvents stabilize the charged intermediate.
❓ Question 2: After the hydrolysis step (Step 2), I am struggling with product isolation. My product seems to be staying in the aqueous layer during extraction. What's wrong?
Answer: This is a classic purification challenge for amphoteric molecules containing both a basic nitrogen (on the pyridine ring) and an acidic carboxylic acid group. The product's solubility is highly dependent on pH.
The Underlying Chemistry:
At high pH (after basic hydrolysis), the carboxylic acid is deprotonated to the carboxylate (-COO⁻), making the molecule a water-soluble salt.
At low pH, the pyridine nitrogen is protonated (-NH⁺), which also increases water solubility.
The product is least soluble in water at its isoelectric point (pI) , where the net charge on the molecule is zero.
Solution: Isoelectric Point Precipitation
After the basic hydrolysis is complete, cool the reaction mixture in an ice bath.
Slowly and carefully add an acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring.
Monitor the pH of the aqueous solution continuously. The product will begin to precipitate out of the solution as you approach its isoelectric point (typically in the pH range of 3-5 for similar structures).
Stop adding acid once maximal precipitation is observed. Adding too much acid will re-solubilize the product by protonating the pyridine ring.
Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent (like diethyl ether or hexanes) to aid in drying.
Dry the solid under high vacuum. This method is often superior to liquid-liquid extraction for this specific type of molecule.
❓ Question 3: My final product is an off-white or brownish solid, and NMR analysis shows some impurities. What are the likely side products and how can I improve purity?
Answer: Discoloration often points to small amounts of highly colored impurities formed from side reactions or degradation, especially if excessive heat was used.
Potential Side Products:
Unreacted Starting Material: Incomplete hydrolysis will leave the methyl or ethyl ester in your final product.
Hydroxylation Product: Under harsh basic conditions (high temperature, prolonged reaction time), the 2-chloro group can be displaced by a hydroxide ion, leading to the formation of 2-hydroxynicotinic acid derivatives.
Degradation Products: High temperatures in either step can lead to decomposition, especially in the presence of strong bases or acids.
Purification Strategies:
Recrystallization: This is the most effective method for removing minor impurities and improving color. The choice of solvent is critical. A good starting point is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and slowly add water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly to form pure crystals.
Activated Carbon Treatment: If the product is highly colored, you can add a small amount of activated carbon (charcoal) to the hot solution during recrystallization. The carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing it to crystallize.
Column Chromatography: While less ideal for large-scale work, flash chromatography using a silica gel column can be used if recrystallization fails. A solvent system with a gradient of methanol in dichloromethane, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking, is typically effective.
Frequently Asked Questions (FAQ)
Q: Why is it necessary to start with an ester of 2-chloronicotinic acid instead of the acid itself for the SNAr reaction?A: The free carboxylic acid group is acidic and would be deprotonated by the strong base (NaH) used to generate the alkoxide. This would create a carboxylate anion, which complicates the reaction in two ways: 1) It consumes an extra equivalent of the base, and 2) The negatively charged carboxylate can decrease the electrophilicity of the pyridine ring, slowing down the desired SNAr reaction. Using an ester protects the acid functionality, leading to a cleaner and more efficient reaction.
Q: What is the mechanism of the SNAr reaction in this synthesis?A: The Nucleophilic Aromatic Substitution (SNAr) is a two-step addition-elimination mechanism.[8][9]
Addition: The nucleophile (the tetrahydro-pyran-4-alkoxide) attacks the carbon atom bearing the chlorine atom. This is possible because the electron-withdrawing nitrogen atom in the pyridine ring makes this carbon electrophilic. This attack breaks the aromaticity of the ring and forms a negatively charged intermediate called a Meisenheimer complex.[4]
Elimination: The negative charge is stabilized by resonance, particularly by the ring nitrogen. The aromaticity is then restored by the elimination of the leaving group (chloride ion), yielding the final ether product.
Caption: Key steps of the SNAr mechanism.
Q: Are there alternatives to Sodium Hydride (NaH)?A: Yes, while NaH is very effective, other strong, non-nucleophilic bases can be used. Potassium tert-butoxide (KOtBu) is a common alternative that is soluble in many organic solvents. Sodium and potassium metal can also be used to deprotonate the alcohol directly, but they can sometimes cause side reactions due to their single-electron transfer properties.[6] For safety and selectivity, NaH or KOtBu are generally preferred.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(tetrahydro-2H-pyran-4-yloxy)nicotinate
Materials:
Sodium Hydride (60% dispersion in mineral oil)
Anhydrous N,N-Dimethylformamide (DMF)
Tetrahydro-2H-pyran-4-ol
Methyl 2-chloronicotinate
Procedure:
To a dry, three-necked flask under a nitrogen atmosphere, add Sodium Hydride (1.3 eq.).
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
Add anhydrous DMF to the flask and cool the resulting suspension to 0 °C in an ice bath.
Add a solution of Tetrahydro-2H-pyran-4-ol (1.2 eq.) in anhydrous DMF dropwise to the NaH suspension.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
Add a solution of Methyl 2-chloronicotinate (1.0 eq.) in anhydrous DMF dropwise.
Heat the reaction mixture to 70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by flash chromatography if necessary.
Protocol 2: Hydrolysis to 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Dissolve the crude ester from the previous step in a mixture of MeOH and water (e.g., 3:1 v/v).
Add an excess of NaOH solution (2.0 - 3.0 eq.) and stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.
Once hydrolysis is complete, remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath.
Slowly add 2M HCl solution dropwise with vigorous stirring to adjust the pH to approximately 4.
A white precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether.
Dry the product under high vacuum to afford the final 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid.
References
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research, 59, 622-625. (Note: This article describes a similar multi-step synthesis involving SNAr and hydrolysis, providing a framework for the described procedure).
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]
Google Patents. (2013). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Available at: [Link]
LibreTexts Chemistry. (2021). 9.12: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. Available at: [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Available at: [Link]
Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
ACS Publications. (2022). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Available at: [Link]
Google Patents. (2010). EP2511844A2 - Advanced drug development and manufacturing.
Chemistry Steps. (N.D.). Nucleophilic Aromatic Substitution. Available at: [Link]
Wikipedia. (N.D.). Williamson ether synthesis. Available at: [Link]
Side reactions in the Williamson ether synthesis of 2-alkoxypyridines
Topic: Side reactions in the Williamson ether synthesis of 2-alkoxypyridines Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Side reactions in the Williamson ether synthesis of 2-alkoxypyridines
Content type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Synthesizing 2-alkoxypyridines via Williamson ether synthesis presents a unique challenge compared to standard aliphatic ethers. The core difficulty lies in the ambident nucleophilicity of the 2-pyridone anion (tautomer of 2-hydroxypyridine), which creates a competition between
-alkylation (desired ether) and -alkylation (undesired pyridone).
This guide addresses the two primary synthetic routes:
Route A (Direct Alkylation): 2-Hydroxypyridine + Alkyl Halide (
).
Route B (
Displacement): 2-Halopyridine + Alkoxide ().
Module 1: Diagnostic Triage
Start here if your reaction has failed or produced impurities.
Q1: I attempted to alkylate 2-hydroxypyridine with an alkyl halide using NaH/DMF, but I isolated the
-alkylated pyridone. Why?
Diagnosis: Thermodynamic Control & Solvent Effects.[1]
Technical Explanation:
The 2-hydroxypyridine anion is an ambident nucleophile. Under standard Williamson conditions (alkali metal bases like NaH,
in polar aprotic solvents like DMF or DMSO), the reaction is governed by thermodynamic control . The -alkylated product (2-pyridone) is thermodynamically more stable than the -alkylated product (2-alkoxypyridine) by approximately 4–10 kcal/mol due to the preservation of the amide-like resonance in the ring. Additionally, "hard" alkali cations (, ) associate tightly with the "hard" oxygen center, shielding it and forcing the electrophile to attack the softer nitrogen.
Corrective Protocol (The "Silver Bullet"):
To favor
-alkylation, you must switch to kinetic control or specific coordination chemistry using the Silver Salt Method .
Reagent Change: Use Silver Carbonate (
) or Silver Oxide ().
Solvent Change: Switch to a non-polar solvent like Benzene , Toluene , or Hexane .
Mechanism: The silver cation (
) coordinates to the nitrogen atom and the leaving group (halogen) of the alkylating agent. This blocks the nitrogen and guides the electrophile toward the oxygen.
Q2: My
reaction (2-chloropyridine + alkoxide) has low conversion. Is water the issue?
Diagnosis: Low Electrophilicity & Hydrolysis Competition.
Technical Explanation:
2-Chloropyridine is a relatively weak electrophile for
compared to 2-fluoropyridine or 4-chloropyridine.
Side Reaction (Hydrolysis): If the solvent (often DMSO or DMF) is "wet," hydroxide ions generated from trace water will compete with your alkoxide. Hydrolysis converts the starting material into 2-pyridone, which is unreactive toward
.
Side Reaction (Dehydrohalogenation): If using a bulky alkoxide (e.g., t-Butoxide), the base may act as a base rather than a nucleophile, causing elimination on the alkyl chain (if applicable) or simply stalling.
Corrective Protocol:
Substrate Upgrade: Switch from 2-chloropyridine to 2-fluoropyridine . The C-F bond is highly polarized, significantly accelerating the rate-determining step (nucleophilic attack) in
mechanisms.
Drying: Ensure reagents are sublimed/distilled. Use molecular sieves in the solvent.
Catalysis: Add a phase transfer catalyst (e.g., 18-crown-6) if using solid bases to increase the "naked" character of the alkoxide anion.
Module 2: The Ambident Nucleophile Challenge (
- vs
-Alkylation)
This section details the decision logic for Route A (2-Hydroxypyridine + R-X).
Visualizing the Pathway
The following diagram illustrates the divergence between
- and -alkylation based on reaction conditions.
Figure 1: Decision tree for regioselective alkylation of 2-hydroxypyridine. Selecting the correct metal cation is critical for directing the electrophile.
Q3: Can I use Mitsunobu conditions to force
-alkylation?
Answer: Generally, No .
While Mitsunobu conditions (DEAD/PPh3) are excellent for ether synthesis, applied to 2-hydroxypyridines, they typically favor
-alkylation . The reaction proceeds via the protonated pyridone attacking the alkoxy-phosphonium intermediate. Since the nitrogen lone pair is the more nucleophilic center in the neutral tautomer, -alkylation dominates.
Exception: Sterically hindered alcohols or specific modifications to the pyridine ring (e.g., electron-withdrawing groups) may shift the ratio, but it is unreliable for standard synthesis.
Module 3: Characterization & Validation
You have isolated a product. How do you prove it is the Ether (
-alkyl) and not the Pyridone (-alkyl)?
Q4: How do I distinguish the isomers using NMR?
Technical Standard:
The chemical environment of the
-protons (the directly attached to the heteroatom) is distinct. Oxygen is more electronegative than nitrogen, causing a stronger deshielding effect.
Feature
2-Alkoxypyridine (-Alkyl)
-Alkyl-2-pyridone (-Alkyl)
NMR (-CH)
4.3 – 5.5 ppm (Downfield)
3.5 – 4.2 ppm (Upfield)
NMR (Carbonyl/C2)
~160–164 ppm (C-O-R character)
~160–165 ppm (C=O character)*
NMR (-CH)
~60–70 ppm
~40–50 ppm
IR Spectroscopy
No strong Carbonyl band.
Strong C=O stretch (~1650–1690 ).
*Note: The C2 carbon shift is often similar; rely on the alkyl proton shifts or the IR carbonyl stretch for definitive proof.
Module 4: Experimental Protocols
Protocol A: Regioselective
-Alkylation (Silver Salt Method)
Use this when you must start from 2-hydroxypyridine.
Preparation: In a flame-dried flask under Argon, suspend 2-hydroxypyridine (1.0 equiv) and
(0.6–1.0 equiv) in anhydrous Toluene (0.2 M).
Reaction: Add the Alkyl Halide (1.2 equiv).
Conditions: Heat to reflux in the dark (wrap flask in foil) for 12–24 hours. Note: Silver salts are light-sensitive.
Workup: Filter the grey silver precipitate through a Celite pad. Wash with EtOAc.
Purification: Concentrate the filtrate. The residue is usually the crude
-alkyl product. Purify via flash chromatography (typically Hexane/EtOAc).
Protocol B:
Ether Synthesis (The "Inverse" Williamson)
Use this for robust scale-up or if Ag salts are too expensive.
Preparation: Dissolve Alcohol (R-OH, 1.2 equiv) in anhydrous DMF or THF .
Deprotonation: Carefully add NaH (60% dispersion, 1.3 equiv) at 0°C. Stir until gas evolution ceases (formation of Sodium Alkoxide).
Addition: Add 2-Fluoropyridine (1.0 equiv) dropwise. Note: 2-Chloropyridine can be used but requires heating to 80–100°C.
Reaction: Stir at RT (for Fluoro) or 80°C (for Chloro) for 4–16 hours.
Workup: Quench with water. Extract with
or EtOAc. Wash organic layer extensively with water/brine to remove DMF.
References
Hopkins, G. C., Jonak, J. P., Minnemeyer, H. J., & Tieckelmann, H. (1967).[2] Alkylations of Heterocyclic Ambident Anions. II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry.[3][4] Link
Core Reference for Ag vs Na salt selectivity.
Sicker, D. (2016). Why n-alkylation is more favorable than o-alkylation? ResearchGate Discussion. Link
Expert commentary on HSAB theory applic
Hao, X., Xu, Z., Lu, H., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[5][6] Organic Letters.[7] Link
Contrasting reference showing conditions that force N-alkyl
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Troubleshooting.Link
General mechanism grounding.
Yamane, Y., Miyazaki, K., & Nishikata, T. (2018). O-Regioselective Synthesis with the Silver Salt Method. ACS Omega.[4] Link
GPR109A Activation Assays: A Technical Guide to Consistent and Reliable Results
Welcome to the technical support center for GPR109A activation assays. As a Senior Application Scientist, I understand that achieving reproducible data is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for GPR109A activation assays. As a Senior Application Scientist, I understand that achieving reproducible data is paramount. This guide is designed to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies needed to master your GPR109A experiments. We will explore the causal relationships behind assay design, empowering you to diagnose and resolve inconsistencies with confidence.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about GPR109A and the assays used to study it.
Q1: What is GPR109A, and what are its primary signaling pathways?
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a G-protein coupled receptor (GPCR) belonging to the Gi/Go family.[1] Its activation by ligands like niacin, β-hydroxybutyrate, or butyrate initiates two primary signaling cascades that are often used as readouts in functional assays[1][2]:
Gαi-Mediated Pathway : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This is the classical pathway associated with the metabolic effects of niacin.
β-Arrestin Pathway : Upon agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), GPR109A recruits β-arrestin proteins (β-arrestin 1 and 2).[1][3] This interaction blocks further G-protein coupling (desensitization) and targets the receptor for internalization.[3][4] β-arrestin can also act as a scaffold for other signaling molecules, initiating G-protein-independent signaling.
GPR109A Signaling Pathways
Caption: Canonical GPR109A signaling cascades.
Q2: Which cell line should I use for my GPR109A assay?
The choice of cell line is critical.
Recombinant Cell Lines : HEK293 or CHO-K1 cells are common choices as they have low endogenous GPCR expression and provide a clean background for stably or transiently expressing human GPR109A.[1] This is the recommended approach for compound screening and pharmacological characterization.
Endogenously Expressing Cells : GPR109A is highly expressed in adipocytes, macrophages (like RAW 264.7 cells), and certain epithelial cells.[1][2][5] Using these cells can provide more physiologically relevant data but may come with challenges like lower signal windows and interference from other endogenous receptors.
A Note on Cancer Cell Lines : Be aware that GPR109A expression is often silenced via DNA methylation in colon and breast cancer cell lines.[2][6] It is crucial to verify receptor expression using qPCR or FACS before starting your experiments.[2]
Q3: What are the key differences between a cAMP assay and a β-arrestin recruitment assay?
They measure distinct biological events. A cAMP assay quantifies the functional output of Gαi coupling (inhibition of adenylyl cyclase), while a β-arrestin assay measures the recruitment of β-arrestin to the activated receptor. Some ligands may show "biased agonism," preferentially activating one pathway over the other.[7] Running both assays can provide a more complete pharmacological profile of your compound.
Troubleshooting Guide: From Inconsistent Data to Actionable Insights
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting GPR109A assays.
Problem 1: No Signal or Very Weak Response to a Known Agonist
Q: I'm adding a potent agonist like niacin, but I'm not seeing the expected drop in cAMP or an increase in β-arrestin recruitment. What's wrong?
This is a common issue that can often be traced back to the biological components of the assay.
Potential Cause 1: Cell Line Issues.
Insight : The most fundamental requirement is a cell line that expresses functional GPR109A at the plasma membrane. As mentioned, some cell lines, particularly those derived from tumors, may silence GPR109A expression.[6]
Solution :
Verify Expression : Confirm GPR109A mRNA expression via qPCR or protein expression via FACS or Western blot.
Functional Check : Use a high concentration of a reliable agonist (e.g., 10-100 µM Niacin) as a positive control.
Check Passage Number : High-passage number cells can exhibit altered gene expression and reduced health. Always use cells at a low, consistent passage number.
Potential Cause 2: Receptor Desensitization and Internalization.
Insight : GPR109A undergoes rapid agonist-induced internalization, a process regulated by GRK2 and arrestin3.[4][8] If cells are pre-exposed to agonists (e.g., from serum components or during prolonged incubation), the receptors may already be internalized and unavailable for stimulation.
Solution :
Serum Starvation : Before the assay, starve the cells in serum-free media for 2-4 hours to allow receptors to recycle to the surface and to reduce baseline signaling.
Optimize Incubation Time : For acute response assays like cAMP, agonist incubation should be short (typically 15-30 minutes). Run a time-course experiment to determine the optimal window for your specific assay.
Potential Cause 3: Inactive Agonist or Reagent Failure.
Insight : Reagents can degrade over time, especially if not stored correctly. The quality of your plasmid DNA and transfection reagents is also critical for transient expression systems.[9]
Solution :
Prepare Fresh Agonist : Prepare a fresh stock of your agonist from a reliable source.
Validate Assay Kit : Check the expiration date on your cAMP or β-arrestin assay kit. If possible, test the kit components with a control system (e.g., a different Gi-coupled receptor assay).
Optimize Transfection : If using transient transfection, optimize the DNA-to-reagent ratio to ensure high expression efficiency without causing excessive cell death.[9]
Problem 2: High Background Signal and a Poor Assay Window (Low Z'-Factor)
Q: My baseline (vehicle control) signal is very high, and the response from my agonist is barely distinguishable from it. How can I improve my signal-to-background ratio?
A robust assay window is essential for reliable data. For Gi-coupled cAMP assays, this means achieving a significant forskolin-stimulated signal that can then be robustly inhibited by your GPR109A agonist.
Potential Cause 1: Suboptimal Forskolin Concentration (cAMP Assays).
Insight : Forskolin directly activates adenylyl cyclase to raise intracellular cAMP. The goal is to find a concentration that yields a strong signal without being excessive, which could mask the inhibitory effect of Gαi activation.
Solution : Perform a forskolin dose-response curve (e.g., 0.1 µM to 30 µM) to identify a concentration that gives ~80-90% of the maximal cAMP signal (EC80-EC90). This provides a large window for measuring inhibition.
Potential Cause 2: High Cell Density.
Insight : Overly confluent cells can lead to high basal signaling, desensitization, and altered cellular health, compressing the dynamic range of the assay.
Solution : Perform a cell titration experiment. Plate cells at various densities (e.g., from 5,000 to 50,000 cells/well) and determine the density that provides the best signal-to-background ratio for both your stimulated and inhibited conditions.
Potential Cause 3: Assay Buffer Components.
Insight : Phosphodiesterase (PDE) enzymes are constantly degrading cAMP. Most commercial cAMP assay kits recommend or include a broad-spectrum PDE inhibitor like IBMX to prevent cAMP degradation and maximize the signal.
Solution : Ensure your assay buffer contains an effective concentration of a PDE inhibitor (e.g., 100-500 µM IBMX). This stabilizes the cAMP signal and significantly widens the assay window.
Parameter
Recommendation for cAMP Assays
Recommendation for β-Arrestin Assays
Rationale
Cell Density
Titrate to find optimal S/B
Titrate to find optimal S/B
Balances signal strength with cell health.
Serum Starvation
2-4 hours prior to assay
2-4 hours prior to assay
Resensitizes receptors and lowers baseline.
Forskolin
Titrate to EC80-EC90
Not Applicable
Maximizes window for measuring inhibition.
PDE Inhibitor
Required (e.g., IBMX)
Not Applicable
Prevents cAMP degradation, boosting signal.
Agonist Incubation
15-30 minutes
60-90 minutes
cAMP response is rapid; arrestin recruitment is slower.
Problem 3: High Well-to-Well Variability (High %CV)
Q: My replicate wells show very different readings, leading to large error bars and unreliable data. What causes this and how can I fix it?
High coefficient of variation (%CV) undermines the statistical significance of your results. The cause is often technical rather than biological.
Potential Cause 1: Inconsistent Cell Plating.
Insight : An uneven distribution of cells across the plate is a primary source of variability. If some wells have more cells than others, the signal will vary accordingly.
Solution :
Create a Homogenous Cell Suspension : Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly (but gently) before and during plating.
Plating Technique : Avoid plating from the settled cell pellet at the bottom of the tube. Work quickly to prevent cells from settling during the plating process. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile buffer.
Potential Cause 2: Pipetting Errors.
Insight : Small volumes used in 96- or 384-well plates are sensitive to pipetting inaccuracies.
Solution : Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions). Ensure complete mixing within the well after adding reagents, typically by gently pipetting up and down or using a plate shaker.
Potential Cause 3: Temperature or Evaporation Gradients.
Insight : If a plate is not handled uniformly (e.g., one side is warmed, or evaporation occurs), it can create a gradient of cellular activity across the plate.
Solution : Ensure plates are incubated in a humidified incubator with stable temperature. When performing additions, do not leave the plate lid off for extended periods.
Standard Operating Protocol: GPR109A-Mediated cAMP Inhibition Assay
This protocol provides a validated starting point. Remember to optimize key parameters like cell number and forskolin concentration for your specific cell line and assay kit.
Objective : To measure the ability of a test compound to activate GPR109A and inhibit forskolin-stimulated cAMP production.
Materials :
HEK293 cells stably expressing human GPR109A.
Assay medium: Serum-free DMEM or HBSS.
Stimulation buffer: Assay medium containing a PDE inhibitor (e.g., 500 µM IBMX).
Forskolin (FSK) stock solution.
Niacin (positive control) stock solution.
Test compounds.
HTRF, LANCE, or similar competitive immunoassay kit for cAMP detection.
Solid white 96- or 384-well assay plates.
Procedure :
Cell Plating :
Trypsinize and count the cells. Resuspend in full growth medium to the optimal density determined during optimization.
Dispense cells into a white, solid-bottom assay plate.
Incubate overnight at 37°C, 5% CO2. Cells should be ~80-90% confluent on the day of the assay.
Assay Preparation :
Prepare compound dilutions in stimulation buffer. Include vehicle (e.g., 0.1% DMSO), a positive control (e.g., 10 µM Niacin), and a "no inhibition" control.
Prepare FSK solution in stimulation buffer at 2X the final desired EC80 concentration.
Aspirate growth media from the cell plate and wash once with assay medium.
Add stimulation buffer to all wells and incubate for 30 minutes at room temperature (this is the PDE inhibitor pre-incubation step).
Compound and Forskolin Addition :
Add the compound dilutions (or controls) to the appropriate wells.
Immediately add the 2X FSK solution to all wells except the basal control wells (which receive only stimulation buffer). The final FSK concentration should be at its EC80.
The final well volume should be consistent across the plate.
Incubation :
Incubate the plate at room temperature for 30 minutes. Protect from light.
cAMP Detection :
Following the manufacturer's protocol for your cAMP detection kit, add the lysis buffer and detection reagents (e.g., antibody-cryptate and cAMP-d2).
Incubate for 60 minutes at room temperature.
Data Acquisition :
Read the plate on a compatible plate reader (e.g., HTRF-certified reader).
Calculate the ratio of the acceptor/donor signals and convert to cAMP concentration using a standard curve.
Data Analysis :
Normalize the data: Set the FSK-only wells (no inhibition) as 100% signal and the positive control (maximal inhibition) as 0% signal.
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 values.
Calculate the Z'-factor for the assay plate to ensure quality: Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|. A Z' > 0.5 is considered an excellent assay.
References
Google. (2026). Current time in Pune, IN.
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(2), 128-134. [Link]
Bhutia, Y. D., & Ganapathy, V. (2019). GPR109A activation and aging liver. Aging, 11(15), 5336–5337. [Link]
Plaisance, E. P., & Taylor, J. M. (2014). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 15(9), 16823–16839. [Link]
DeWire, S. M., Ahn, S., Lefkowitz, R. J., & Shenoy, S. K. (2007). GPCR signaling via β-arrestin-dependent mechanisms. Physiology, 22(1), 10-18. [Link]
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]
Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
Feingold, K. R., & Grunfeld, C. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(7), 1056-1064. [Link]
Li, X., Li, X., Wang, N., Liu, Y., Li, F., & Li, Y. (2013). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 288(21), 14846–14857. [Link]
Nagathihalli, N. S., Castellanos, J. A., Shi, H., Beesetty, Y., Reyzer, M. L., Caprioli, R., & Merchant, N. B. (2015). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 75(8), 1746–1756. [Link]
Oliphant, K., & Kourko, O. (2021). Novel role of GPR109A in thymic regulatory T cell development. ResearchGate. [Link]
Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]
Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Opthalmology & Visual Science, 53(4), 2208-2217. [Link]
ResearchGate. (n.d.). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by G(i), GRK2, and Arrestin3. ResearchGate. [Link]
ResearchGate. (n.d.). Conformational change in β-arrestin2 upon activation of GPR109A. ResearchGate. [Link]
Semple, G., Skinner, P. J., & Gharbaoui, T. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4786-4790. [Link]
Kaur, D., & Chan, M. K. (2018). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Frontiers in Psychiatry, 9, 674. [Link]
Mohammad, A., & Ahmad, E. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14819. [Link]
Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Zhou, Y., Hong, Y., & Zhao, G. (2021). Niacin Improves Intestinal Health through Up-Regulation of AQPs Expression Induced by GPR109A. Nutrients, 13(11), 3824. [Link]
ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. [Link]
Refinement of analytical methods for detecting metabolites of the compound
Technical Support Center & Troubleshooting Guide Welcome to the Analytical Method Refinement Center. As a Senior Application Scientist, I recognize that detecting metabolites is fundamentally different from analyzing par...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center & Troubleshooting Guide
Welcome to the Analytical Method Refinement Center.
As a Senior Application Scientist, I recognize that detecting metabolites is fundamentally different from analyzing parent compounds. Metabolites are often more polar, thermally unstable, or isobaric to the parent drug. This guide moves beyond basic "cookbook" instructions to address the causality of analytical failures and provides self-validating protocols for LC-MS/MS workflows.
Module 1: Sample Preparation & Matrix Management
Core Challenge: Metabolites (especially Phase II conjugates like glucuronides) are significantly more polar than the parent compound. Standard Protein Precipitation (PPT) often fails to remove phospholipids that cause ion suppression at the very retention times where polar metabolites elute.
Troubleshooting FAQ
Q: My metabolite recovery is consistent, but the sensitivity is 10x lower than the neat standard. Why?A: You are likely experiencing Signal Suppression due to matrix effects, not extraction loss. Co-eluting phospholipids compete for charge in the ESI source.
The Fix: Calculate the Matrix Factor (MF) according to Matuszewski et al. [1].[1]
Protocol: Prepare the analyte in (A) Neat Mobile Phase and (B) Post-Extraction Blank Matrix.
Calculation:
Interpretation: An MF < 0.85 indicates significant suppression. Switch from PPT to Solid Phase Extraction (SPE) or Phospholipid Removal Plates.
Q: How do I choose the right extraction method based on metabolite polarity?A: Use the "LogP Decision Tree." Metabolites generally have a lower LogP (more hydrophilic) than the parent. If your parent LogP is 3.0, your glucuronide might be 0.5.
Visualization: Sample Preparation Decision Tree
Caption: Decision logic for selecting extraction methodologies based on metabolite polarity (LogP) to minimize matrix effects.
Module 2: Chromatographic Separation (LC)
Core Challenge: Isobaric metabolites (same mass, different structure) and source-fragmentation of labile metabolites (e.g., N-oxides reverting to parent, Glucuronides fragmenting in-source).
Troubleshooting FAQ
Q: I see a peak for the parent drug in the metabolite channel. Is it cross-talk?A: It is likely In-Source Fragmentation . Labile metabolites (like N-glucuronides or N-oxides) can degrade in the hot ESI source back to the parent mass before entering the quadrupole.
The Fix: Chromatographic resolution is mandatory. You must separate the metabolite from the parent by at least 0.2 minutes.
Validation: Inject a pure standard of the metabolite. If you see a peak in the parent MRM transition at the metabolite's retention time, confirmed in-source fragmentation is occurring.
Q: My N-oxide metabolite co-elutes with the hydroxylated metabolite. They have the same mass (+16 Da). How do I separate them?A: These are isomers. C18 columns often fail here. Switch to "Orthogonal Selectivity."
Data: Column Selection Guide for Metabolites
Metabolite Class
Column Chemistry
Mobile Phase Modifier
Mechanism of Action
Glucuronides
Polar C18 (e.g., T3, Aq)
0.1% Formic Acid
Enhanced retention of polar groups via phase collapse resistance.
N-Oxides / Isomers
Phenyl-Hexyl
Methanol (vs. ACN)
- interactions separate isomers based on electron density.
Very Polar (LogP < 0)
HILIC (Amide)
10 mM Amm. Formate
Partitioning mechanism; water layer retains polar analytes.
Basic Metabolites
C18 (High pH stable)
Ammonium Bicarb (pH 10)
Neutralizes basic amines, increasing retention on RP.
Module 3: Mass Spectrometry & Detection
Core Challenge: Achieving sensitivity for trace metabolites while ensuring structural confirmation.
Troubleshooting FAQ
Q: How do I distinguish the metabolite from the background noise in complex matrices?A: Use Mass Defect Filtering (MDF) if using HRMS, or optimize MRM transitions on a Triple Quad.
The Protocol (Triple Quad):
Q1 Scan: Identify the molecular ion
.
Product Ion Scan: Fragment the putative metabolite. Look for the "biotransformation shift."
Example: If Parent fragments to
150, and Metabolite fragments to 166, the metabolism occurred on that specific fragment (+16 Da = Hydroxylation).
Summation: Summing multiple transitions (e.g.,
and ) can improve signal-to-noise ratio.
Visualization: Metabolite Identification Workflow
Caption: Logical workflow for filtering complex MS data to identify trace metabolites using Mass Defect Filtering.
Module 4: Regulatory & Validation (ICH M10)
Core Challenge: Deciding between "Fit-for-Purpose" and "Full Validation."[2]
Q: Do I need a full validation for all metabolites?A: No. According to ICH M10 and FDA 2018 guidelines [2, 3]:
Full Validation: Required only if the metabolite is active and significantly contributes to efficacy/toxicity (usually >10% of parent exposure).
Partial/Fit-for-Purpose: Acceptable for exploratory metabolites or those known to be inactive.
Q: What is the acceptance criterion for metabolite stability?A: Stability must be proven in the matrix.
Critical Check:Acyl-glucuronides are unstable at physiological pH and can convert back to the parent ex vivo.
Protocol: Acidify plasma samples (pH < 4) immediately upon collection to stabilize acyl-glucuronides.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation: Guidance for Industry.
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
Prasad, B., et al. (2011). Impact of stability of metabolites on the determination of parent drug concentrations. Bioanalysis.
Head-to-head comparison of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid with other lipid-lowering agents
An In-Depth Head-to-Head Comparison of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic Acid with Other Lipid-Lowering Agents A Guide for Researchers and Drug Development Professionals Introduction The management of dyslipidemia...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Head-to-Head Comparison of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic Acid with Other Lipid-Lowering Agents
A Guide for Researchers and Drug Development Professionals
Introduction
The management of dyslipidemia is a cornerstone in the prevention of atherosclerotic cardiovascular disease. While statins remain the first-line therapy, a significant portion of patients do not reach their lipid-lowering goals due to statin intolerance or the need for additional lipid modification. This has spurred the development of novel lipid-lowering agents with diverse mechanisms of action. This guide provides a head-to-head comparison of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid, a novel investigational compound, with established and emerging lipid-lowering therapies. As specific clinical data for 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid is not yet widely available in peer-reviewed literature, this comparison is based on its putative mechanism as a nicotinic acid receptor agonist, and it is compared against other major classes of lipid-lowering drugs.
Understanding the Mechanism of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic Acid
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid is a derivative of nicotinic acid (niacin). The core mechanism of action of nicotinic acid and its derivatives is the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on adipocytes and immune cells like macrophages.
Activation of GPR109A on adipocytes leads to the inhibition of adenylate cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling suppresses hormone-sensitive lipase activity, a key enzyme in the breakdown of stored triglycerides. The result is a decrease in the flux of free fatty acids (FFAs) to the liver. With fewer FFAs available, the liver's production of triglycerides and very-low-density lipoprotein (VLDL) is reduced. Since low-density lipoprotein (LDL) is a metabolic byproduct of VLDL, LDL levels also decrease.
Furthermore, nicotinic acid has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism is not fully elucidated. It is thought to involve reduced hepatic uptake and clearance of HDL-apoA-I, the main protein component of HDL, and potentially increased apoA-I production.
The "2-(Tetrahydro-2H-pyran-4-yloxy)" modification to the nicotinic acid backbone is a strategy likely aimed at improving the compound's pharmacokinetic profile or reducing the common side effect of flushing associated with nicotinic acid, which is mediated by prostaglandin release.
Caption: Putative signaling pathway of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid in adipocytes.
Head-to-Head Comparison with Other Lipid-Lowering Agents
The following sections provide a detailed comparison of the putative action of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid with major classes of lipid-lowering drugs.
vs. Statins (HMG-CoA Reductase Inhibitors)
Statins are the most widely prescribed lipid-lowering drugs.
Mechanism of Action: Statins competitively inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in the liver. This reduction in intracellular cholesterol leads to the upregulation of LDL receptors on the surface of hepatocytes, which increases the clearance of LDL cholesterol from the circulation.
Efficacy: Statins are highly effective at lowering LDL-C, with reductions of 30-60% depending on the specific statin and dose. They have a more modest effect on triglycerides (10-30% reduction) and a small effect on increasing HDL-C (5-10%).
Side Effects: The most common side effects are muscle-related symptoms (myalgia, myopathy), and in rare cases, rhabdomyolysis. There is also a small increased risk of developing type 2 diabetes.
Comparative Outlook: While statins are superior in LDL-C reduction, a nicotinic acid derivative like 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid would likely offer a more robust effect on lowering triglycerides and increasing HDL-C. This makes it a potential candidate for combination therapy with statins, especially in patients with mixed dyslipidemia.
vs. Fibrates (PPARα Agonists)
Fibrates are primarily used to treat hypertriglyceridemia.
Mechanism of Action: Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα increases the synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins. It also reduces the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase, and increases the production of apolipoproteins A-I and A-II, which are components of HDL.
Efficacy: Fibrates are very effective at lowering triglycerides (20-50%) and can increase HDL-C by 10-20%. Their effect on LDL-C is variable and can sometimes even lead to an increase, particularly in patients with very high triglycerides.
Side Effects: Common side effects include gastrointestinal upset. More serious but less common side effects include myopathy (especially when co-administered with statins), and an increased risk of gallstones.
Comparative Outlook: Both fibrates and nicotinic acid derivatives target high triglycerides and low HDL-C. The choice between them may depend on the patient's overall lipid profile and tolerance. A novel nicotinic acid derivative with an improved side effect profile could be a strong competitor to fibrates.
vs. Ezetimibe (NPC1L1 Inhibitor)
Ezetimibe is a cholesterol absorption inhibitor.
Mechanism of Action: Ezetimibe inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine and is essential for the absorption of dietary and biliary cholesterol. By blocking cholesterol absorption, ezetimibe reduces the delivery of cholesterol to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL-C from the blood.
Efficacy: As a monotherapy, ezetimibe lowers LDL-C by about 15-20%. It is most often used in combination with statins, where it provides an additional 15-20% reduction in LDL-C. It has minimal effects on triglycerides and HDL-C.
Side Effects: Ezetimibe is generally well-tolerated, with a side effect profile similar to placebo.
Comparative Outlook: Ezetimibe and nicotinic acid derivatives have very different and complementary mechanisms of action. Ezetimibe specifically targets LDL-C, while the nicotinic acid derivative would have broader effects on triglycerides and HDL-C. They are not direct competitors but could be used in combination therapy.
vs. PCSK9 Inhibitors (Monoclonal Antibodies)
PCSK9 inhibitors are a newer class of potent LDL-lowering agents.
Mechanism of Action: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to LDL receptors and targets them for degradation. By inhibiting PCSK9, these monoclonal antibodies prevent the degradation of LDL receptors, leading to a significant increase in the number of LDL receptors on the surface of liver cells and a dramatic reduction in LDL-C levels.
Efficacy: PCSK9 inhibitors are very potent, lowering LDL-C by 50-70%, even on top of statin therapy. They also have modest effects on triglycerides and HDL-C.
Side Effects: The most common side effects are injection-site reactions. There have been some concerns about neurocognitive effects, but large clinical trials have not shown a significant increase in these events.
Comparative Outlook: PCSK9 inhibitors are currently the most powerful agents for LDL-C reduction. A nicotinic acid derivative would not compete in this regard. However, for patients with residual high triglycerides or low HDL-C despite optimal LDL-C lowering with a PCSK9 inhibitor, a nicotinic acid derivative could be a valuable add-on therapy.
vs. Bempedoic Acid (ACL Inhibitor)
Bempedoic acid is another newer agent for LDL-C lowering.
Mechanism of Action: Bempedoic acid is a prodrug that is activated in the liver to an inhibitor of ATP citrate lyase (ACL), an enzyme that is upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway. By inhibiting ACL, bempedoic acid reduces cholesterol synthesis in the liver, leading to the upregulation of LDL receptors and a decrease in LDL-C levels.
Efficacy: Bempedoic acid lowers LDL-C by about 15-25%. It is often used in patients who are statin-intolerant or as an add-on to statin therapy.
Side Effects: The most common side effect is an increase in uric acid levels, which can lead to gout. Myalgia is reported at a rate similar to placebo.
Comparative Outlook: Similar to ezetimibe, bempedoic acid is primarily an LDL-C lowering drug and has a different target profile than a nicotinic acid derivative.
The preclinical and clinical evaluation of a novel lipid-lowering agent like 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid would follow a structured workflow.
Preclinical Evaluation Workflow
Caption: A typical preclinical workflow for evaluating a novel lipid-lowering agent.
Step-by-Step Protocol: In Vitro GPR109A Activation Assay
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GPR109A receptor.
Compound Preparation: Prepare a serial dilution of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid and a known GPR109A agonist (positive control) in an appropriate buffer.
Assay:
Plate the cells in a 96-well plate.
Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). GPR109A activation leads to an increase in intracellular calcium.
Add the test compounds and positive control to the wells.
Measure the change in fluorescence over time using a fluorescence plate reader.
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for receptor activation for each compound.
Clinical Trial Workflow
Caption: The phased workflow of clinical trials for a new drug.
Conclusion
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid, as a next-generation nicotinic acid derivative, holds the potential to address specific needs in the management of dyslipidemia, particularly for patients with elevated triglycerides and low HDL-C. Its primary advantage over older nicotinic acid formulations would likely be an improved side effect profile, especially a reduction in flushing. While it is not expected to compete with the potent LDL-C lowering of statins or PCSK9 inhibitors, it could be a valuable component of combination therapy to manage the full spectrum of lipid abnormalities. Further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile and to determine its ultimate place in the armamentarium of lipid-lowering therapies.
References
Benyó Z, Gille A, Kero J, et al. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of Clinical Investigation. 2005;115(12):3634-3640. [Link]
Kamanna VS, Kashyap ML. Mechanism of action of niacin. The American Journal of Cardiology. 2008;101(8A):20B-26B. [Link]
Jin FY, Kamanna VS, Kashyap ML. Niacin accelerates intracellular apoA-I catabolism and impairs HDL maturation in HepG2 cells. Arteriosclerosis, Thrombosis, and Vascular Biology. 1999;19(4):1051-1059. [Link]
Stancu C, Sima A. Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine. 2001;5(4):378-387. [Link]
Stroes ES, Thompson PD, Corsini A, et al. Statin-associated muscle symptoms: impact on statin therapy—European Atherosclerosis Society Consensus Panel Statement on Assessment, Aetiology and Management. European Heart Journal. 2015;36(17):1012-1022. [Link]
Staels B, Dallongeville J, Auwerx J, Schoonjans K, Leitersdorf E, Fruchart JC. Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. 1998;98(19):2088-2093. [Link]
Steiner G. The broader scope of the fibrate story. Cardiovascular Drugs and Therapy. 2001;15(5):389-394. [Link]
Garcia-Calvo M, Lisnock J, Bull HG, et al. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). Proceedings of the National Academy of Sciences. 2005;102(23):8132-8137. [Link]
Gagné C, Gaudet D, Bruckert E. Efficacy and safety of ezetimibe coadministered with atorvastatin or simvastatin in patients with homozygous familial hypercholesterolemia. Circulation. 2002;105(21):2469-2475. [Link]
Lagace TA. PCSK9 and LDLR degradation: regulation of circulating cholesterol. Trends in Endocrinology & Metabolism. 2014;25(11):559-561. [Link]
Sabatine MS, Giugliano RP, Keech AC, et al. Evolocumab and Clinical Outcomes in Patients with Cardiovascular Disease. New England Journal of Medicine. 2017;376(18):1713-1722. [Link]
Pinkosky SL, Newton RS, Day EA, et al. Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis. Nature Communications. 2016;7(1):13457. [Link]
Ray KK, Bays HE, Catapano AL, et al. Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol. New England Journal of Medicine. 2019;380(11):1022-1032. [Link]
Comparative
Benchmarking the safety profile of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid against existing drugs
This guide serves as a technical benchmarking protocol for evaluating the safety profile of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (hereafter referred to as 2-THP-NA ) against the clinical gold standard, Nicotinic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical benchmarking protocol for evaluating the safety profile of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (hereafter referred to as 2-THP-NA ) against the clinical gold standard, Nicotinic Acid (Niacin) .
Given the structural homology to Niacin, this molecule acts as a putative GPR109A (HCAR2) agonist. The primary safety challenge in this class is dissociating the therapeutic lipid-modifying effects from the cutaneous flushing (vasodilation) and hepatotoxicity associated with Niacin.
Part 1: Structural Context & Pharmacological Hypothesis
2-THP-NA modifies the Niacin pharmacophore by introducing a tetrahydro-2H-pyran-4-yl ether at the 2-position.
Hypothesis: The bulky, lipophilic THP ether group is designed to alter the pharmacokinetic (PK) profile, potentially reducing the rapid
spikes responsible for intense flushing, or to act as a partial agonist that recruits -arrestin less efficiently than Niacin.
Primary Comparator: Nicotinic Acid (Immediate Release and Extended Release).[1]
Secondary Comparator: Acipimox (a pyrazine analog with a cleaner safety profile but lower efficacy).
Part 2: Safety Benchmarking Protocols
To validate 2-THP-NA, you must execute a comparative analysis across three safety pillars: Vasodilation (Flushing) , Hepatotoxicity , and Metabolic Impact .
Benchmark 1: Cutaneous Flushing Liability
The "Flush" Mechanism: Niacin induces flushing via GPR109A activation in Langerhans cells, triggering COX-1 dependent PGD2 release, which acts on DP1 receptors in the dermal microvasculature.
Experimental Protocol: Murine Ear Swelling Assay
Objective: Quantify the vasodilatory potential of 2-THP-NA relative to Niacin.
The Liability: Niacin therapy is associated with a 15-20% increase in fasting blood glucose and new-onset diabetes.
Experimental Protocol: Glucose Tolerance Test (GTT)
Model: Diet-Induced Obese (DIO) or db/db mice (pre-diabetic models).
Regimen: Treat with 2-THP-NA or Niacin for 7 days.
Challenge: Administer glucose (2 g/kg IP) after a 6-hour fast.
Measurement: Blood glucose at 0, 15, 30, 60, 120 min.
Success Metric: 2-THP-NA should not significantly worsen glucose excursion compared to Vehicle, whereas Niacin typically increases AUC.
Part 3: Comparative Data Summary
Use the table below to structure your final data report.
Safety Parameter
Metric
Nicotinic Acid (Reference)
2-THP-NA (Target)
Desired Outcome
Flushing
Mouse Ear Swelling ()
High ()
TBD
< 50% of Niacin
Liver Toxicity
HepG2 ()
~5-10 mM
TBD
> 20 mM
Metabolic
Fasting Glucose Change
+10-20%
TBD
Neutral (0%)
hERG Inhibition
(Patch Clamp)
> 100 (Safe)
TBD
> 30
Part 4: Benchmarking Workflow Diagram
Follow this decision tree to determine if 2-THP-NA is a viable drug candidate.
Caption: Step-by-step Go/No-Go safety decision tree for 2-THP-NA development.
References
Hanson, J. et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation. Link
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders. Trends in Pharmacological Sciences. Link
Carlson, L.A. (2005). Nicotinic acid: the broad-spectrum lipid drug. 50th anniversary review. Journal of Internal Medicine. Link
FDA Guidance for Industry. (2009). Drug-Induced Liver Injury: Premarketing Clinical Evaluation.Link
Lukasova, M. et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Link
A Comparative In Vivo Efficacy Analysis: Nicotinic Acid Versus its Prodrugs in Dyslipidemia Management
This guide provides a comprehensive comparison of the in vivo efficacy of nicotinic acid and its prodrugs for the management of dyslipidemia. As researchers and drug development professionals, understanding the nuances o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the in vivo efficacy of nicotinic acid and its prodrugs for the management of dyslipidemia. As researchers and drug development professionals, understanding the nuances of therapeutic efficacy and the rationale behind molecular design is paramount. This document delves into the established therapeutic profile of nicotinic acid, explores the innovative prodrug strategies designed to enhance its clinical utility, and addresses the current knowledge gap regarding novel derivatives such as 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. Our analysis is grounded in experimental data to provide actionable insights for the scientific community.
Introduction: The Double-Edged Sword of Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the treatment of dyslipidemia for over half a century.[1][2] Its broad-spectrum efficacy in lowering atherogenic lipoproteins—very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a)—while significantly raising high-density lipoprotein (HDL) levels, makes it a powerful therapeutic agent.[1][3] However, its clinical use is often hampered by a significant and unpleasant side effect: cutaneous vasodilation, commonly known as flushing.[4][5][6] This adverse effect, characterized by redness, warmth, and itching of the skin, leads to poor patient compliance and discontinuation of therapy.[4][7][8]
To mitigate this challenge, the development of nicotinic acid prodrugs has emerged as a promising strategy. Prodrugs are inactive or less active precursors that are metabolized in vivo to release the active parent drug. This approach can modulate the pharmacokinetic and pharmacodynamic properties of the parent drug, potentially leading to improved efficacy and a better safety profile. This guide will compare the in vivo performance of nicotinic acid with its prodrugs for which published data are available. It is important to note that a comprehensive literature search did not yield any in vivo efficacy data for 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid in the context of dyslipidemia, highlighting a gap in the current scientific knowledge.
Nicotinic Acid: The Therapeutic Benchmark
Mechanism of Action: A Tale of Two Pathways
Nicotinic acid exerts its therapeutic and adverse effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[4][5][9][10]
Lipid-Modifying Effects: In adipocytes, activation of GPR109A by nicotinic acid inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[11] This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue.[1][11] The reduced influx of FFAs to the liver curtails the synthesis of triglycerides, a key component of VLDL, which is a precursor to LDL.[12] Consequently, the production and secretion of VLDL and LDL particles are diminished.[12] Furthermore, nicotinic acid has been shown to slow down the hepatic catabolism of apolipoprotein A-I, the primary protein component of HDL, leading to increased HDL levels.[12]
Flushing Effect: The flushing response is also mediated by GPR109A, but in this case, the receptors are located on Langerhans cells and keratinocytes in the skin.[4][6] Activation of these receptors triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[6][7][12] These prostaglandins then act on nearby blood vessels, causing vasodilation and the characteristic flushing symptoms.[4][6]
Caption: Signaling pathways of nicotinic acid's therapeutic and adverse effects.
In Vivo Efficacy of Nicotinic Acid
Numerous in vivo studies in both preclinical models and human clinical trials have established the lipid-modifying efficacy of nicotinic acid.
Nicotinic Acid Prodrugs: A Strategy for Improved Therapeutics
The primary motivation for developing nicotinic acid prodrugs is to mitigate the GPR109A-mediated flushing effect, thereby improving patient adherence. The ideal prodrug would be gradually converted to nicotinic acid, maintaining therapeutic plasma concentrations while avoiding the rapid spikes that are thought to trigger the flushing response.
ST0702: An Aspirin-Nicotinic Acid Prodrug
ST0702 is a codrug of nicotinic acid and aspirin. The rationale behind this combination is that the aspirin component can inhibit the cyclooxygenase (COX) enzyme responsible for prostaglandin synthesis, thereby directly counteracting the mechanism of flushing.
A study in non-human primates compared the effects of ST0702 to immediate-release (IR) nicotinic acid.[14]
Parameter
ST0702 (28 mg/kg)
IR Nicotinic Acid (equimolar dose)
LDL-C Reduction
38%
32%
ApoB Reduction
40%
25%
Triglyceride Reduction
Significant Decrease
No Significant Change
PGD2 Suppression
8-fold suppression vs. niacin
-
Data from a 48-hour study in non-human primates.[14]
These findings suggest that ST0702 may offer superior lipid-lowering effects compared to IR nicotinic acid, with the added benefit of suppressing prostaglandin D2, a key mediator of flushing.[14]
Bile Acid Conjugates of Nicotinic Acid
Another prodrug strategy involves conjugating nicotinic acid with bile acids. This approach aims to utilize the apical sodium-dependent bile acid transporter (ASBT) for absorption, potentially leading to sustained release and reduced flushing. In vitro studies have shown that these conjugates can bind to ASBT, suggesting the potential for this targeted delivery mechanism.[15] However, further in vivo studies are required to ascertain their pharmacokinetic profile and therapeutic efficacy.[15]
The Uncharted Territory of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid
Despite a thorough review of the scientific literature, no in vivo studies detailing the efficacy of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid for the treatment of dyslipidemia were found. While the tetrahydro-2H-pyran moiety is present in some biologically active molecules, its specific application as a prodrug for nicotinic acid in the context of lipid modification remains to be publicly documented in preclinical or clinical studies.[16][17] Therefore, a direct comparison of its in vivo efficacy with nicotinic acid or other prodrugs is not possible at this time.
Experimental Methodologies for In Vivo Evaluation
To ensure the scientific rigor of any comparative study, standardized and validated experimental protocols are essential.
Protocol for Assessing Lipid-Lowering Efficacy in a Rodent Model
This protocol provides a general framework for evaluating the in vivo efficacy of novel lipid-modifying agents.
Caption: Experimental workflow for in vivo dyslipidemia studies.
Step-by-Step Protocol:
Animal Model Selection: Utilize a relevant animal model of dyslipidemia, such as male Sprague-Dawley rats or C57BL/6 mice fed a high-fat diet for a specified period to induce hyperlipidemia.
Acclimatization: Allow the animals to acclimate to the laboratory conditions for at least one week before the start of the experiment.
Baseline Measurements: Collect baseline blood samples after an overnight fast to determine the initial lipid profiles (Total Cholesterol, Triglycerides, HDL-C, and LDL-C).
Randomization: Randomize the animals into different treatment groups (e.g., vehicle control, nicotinic acid, and various doses of the test prodrug).
Dosing: Administer the compounds, typically via oral gavage, once daily for a predetermined duration (e.g., 4 to 8 weeks).
Monitoring: Monitor the body weight, food intake, and general health of the animals throughout the study.
Final Sample Collection: At the end of the treatment period, collect final blood samples after an overnight fast. Tissues such as the liver and adipose tissue may also be collected for further analysis.
Biochemical Analysis: Analyze the serum samples for lipid parameters using standard enzymatic kits.
Statistical Analysis: Compare the lipid levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol for Assessing Cutaneous Flushing in a Mouse Model
The flushing response can be quantified in mice by measuring changes in ear blood flow.
Selectivity profiling of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid across nicotinic receptor subtypes
Part 1: Executive Context & Strategic Framework The Molecule: 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (hereafter 2-TPNA ) is a structural derivative of nicotinic acid (Niacin).[1] While often utilized as a chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Context & Strategic Framework
The Molecule: 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (hereafter 2-TPNA ) is a structural derivative of nicotinic acid (Niacin).[1] While often utilized as a chemical intermediate or a GPR109A agonist candidate, its structural proximity to the nicotinic pharmacophore necessitates rigorous profiling against Nicotinic Acetylcholine Receptors (nAChRs) .[1]
The Scientific Challenge:
Unlike classical nAChR ligands (e.g., Nicotine, Epibatidine) which possess a basic nitrogen (cationic center) to interact with the aromatic cage of the orthosteric binding site, 2-TPNA possesses an acidic moiety (carboxylic acid).[1] At physiological pH, it exists as an anion.[1]
Hypothesis 1 (Orthosteric): 2-TPNA will exhibit negligible affinity for the orthosteric ACh binding site due to electrostatic repulsion.[1]
Hypothesis 2 (Allosteric): The pyran-ether tail may engage transmembrane allosteric sites (PAM/NAM sites), similar to how certain acidic/neutral lipids or steroids modulate nAChRs.[1]
Hypothesis 3 (Safety): If developed for metabolic indications (GPR109A), it must be "clean" against neuromuscular (
This guide outlines the definitive profiling cascade to determine if 2-TPNA acts as a selective ligand , a modulator , or an inert scaffold .[1]
Part 2: Comparative Performance Analysis
The following analysis compares 2-TPNA against industry-standard "Alternatives" (Reference Ligands). Since 2-TPNA is a candidate molecule, the data below represents Target Product Profile (TPP) thresholds required for validation.
Table 1: Selectivity & Binding Affinity Criteria
Parameter
2-TPNA (Candidate)
Nicotine (Pan-Agonist)
PNU-282987 (Selective )
Methyllycaconitine (MLA)
Primary Target
Investigation Required
, ,
nAChR
nAChR (Antagonist)
Physicochemical State
Anionic (COOH)
Cationic (Pyrrolidine N)
Cationic
Cationic
Binding Mode
Putative Allosteric
Orthosteric
Orthosteric
Orthosteric
Affinity ()
Target: < 100 nM (if hit)
~100–200 nM
26 nM
~1 nM
Affinity ()
Target: > 10 µM (Selectivity)
~1–10 nM
> 10 µM
> 5 µM
(Muscle) Affinity
Target: > 100 µM (Safety)
Low Affinity
Inactive
Inactive
Functional Outcome
PAM / NAM / Silent
Agonist
Agonist
Antagonist
Analytic Insight: If 2-TPNA shows
across all subtypes in displacement assays (using -Epibatidine or -Bungarotoxin), it confirms the "Safe Scaffold" hypothesis.[1] If it modulates calcium flux without displacing radioligands, it is confirmed as an Allosteric Modulator .[1]
Part 3: Visualization of the Screening Cascade
The following diagram illustrates the logical flow for profiling 2-TPNA, distinguishing between orthosteric binding and allosteric modulation pathways.
Caption: Logical workflow for distinguishing orthosteric interaction (Tier 1) from allosteric modulation (Tier 2) for the anionic 2-TPNA scaffold.
Part 4: Detailed Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols utilize self-validating controls.
Hurst, R., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization."[1] Journal of Neuroscience.
Context: Establishes the protocol for identifying PAMs (like PNU-120596) which is the likely mode of action for non-cationic ligands like 2-TPNA.
Changeux, J. P., & Edelstein, S. J. (2005). "Allosteric mechanisms of signal transduction."[1] Science. [1]
Context: Foundational theory for distinguishing orthosteric vs. allosteric binding sites in pentameric ligand-gated ion channels.[1]
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction."[1] Biochemical Pharmacology.
Context: The mathematical standard for calculating affinity (
Definitive Guide to MoA Confirmation: CRISPR Knockout vs. Alternatives
Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Purpose: To objectively compare CRISPR-Cas9 knockout models against traditional alternatives (RNAi, chemical probes) for validating Mechanism of Action...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Senior Scientists, and Drug Discovery Leads.
Purpose: To objectively compare CRISPR-Cas9 knockout models against traditional alternatives (RNAi, chemical probes) for validating Mechanism of Action (MoA), establishing a self-validating experimental standard.
Part 1: The Integrity of Target Validation
In drug development, the attrition rate remains alarmingly high, often due to a lack of efficacy in Phase II trials. A primary culprit is insufficient target validation in the preclinical phase. "On-target" activity is frequently assumed based on correlation rather than causation.
To confirm a Mechanism of Action (MoA) rigorously, one must move beyond "down-assays" (e.g., drug kills cell) and prove that the specific protein target is necessary and sufficient for the phenotype. This guide compares the gold standard—CRISPR-Cas9 Knockout (KO) —against its predecessors to demonstrate why genetic ablation is the superior method for establishing causality.
Part 2: Comparative Analysis – CRISPR KO vs. Alternatives
The following analysis compares the three primary modalities for target interrogation: CRISPR-Cas9 KO , RNA Interference (RNAi) , and Small Molecule Inhibitors .
CRISPR-Cas9 Knockout (The Gold Standard)
MoA Advantage: Removes the protein entirely, eliminating both catalytic activity and non-catalytic scaffolding functions. If a drug works in a KO line, the drug is acting off-target (a "negative control" for drug specificity).
RNA Interference (siRNA/shRNA)[2][3][4]
Mechanism: Utilizes the RISC complex to degrade mRNA.[2]
Outcome: Partial reduction (Knockdown - KD).
Limitation: Residual protein (even 10-20%) can often sustain the wild-type phenotype, leading to false negatives. Furthermore, "seed sequence" toxicity is a notorious source of false positives in viability assays.
Limitation: High risk of polypharmacology (off-target binding). They rarely inhibit scaffolding functions.
Data Summary: Performance Matrix
Feature
CRISPR-Cas9 (KO)
RNAi (siRNA/shRNA)
Small Molecule Inhibitor
Completeness
100% (Null)
70–95% (Variable)
Variable (IC50 dependent)
Duration
Permanent (Heritable)
Transient (days)
Reversible (hours)
Specificity
High (w/ proper gRNA design)
Low (Seed sequence effects)
Low (Polypharmacology)
Scaffolding Removal
Yes
No (Protein remains)
No (Protein remains)
Rescue Feasibility
High (cDNA add-back)
Difficult (UTR targeting req.)
N/A
MoA Confidence
Definitive
Indicative
Correlative
Part 3: The Self-Validating Protocol (The "Rescue" System)
To meet the "Trustworthiness" pillar of scientific integrity, a KO experiment must be self-validating . A phenotype observed in a KO line is not proof of causality until it is reversed by re-introducing the target gene.
Experimental Workflow
Phase 1: Generation of the KO Model
gRNA Design: Select 2-3 synthetic sgRNAs targeting early exons (constitutive exons) to ensure complete protein loss. Use tools like CHOPCHOP or Synthego Design Tool to minimize off-target scores.
Clonal Isolation: Perform limiting dilution to isolate single-cell clones.
Phase 2: Validation (Genotype & Phenotype)
Genotyping: PCR amplify the target region and analyze via Sanger sequencing (using TIDE analysis) or Next-Gen Sequencing to confirm frameshift indels.
Phenotyping (Western Blot):Mandatory. Confirm total absence of protein. Note: Antibodies must be validated against the KO line to ensure specificity.
Phase 3: The Rescue (The Causality Test)
This is the critical step often skipped in lower-quality studies.
Vector Construction: Clone the Wild-Type (WT) cDNA of the target gene into an expression vector (e.g., Lentiviral pLVX).
Mutagenesis: If the gRNA targets the coding sequence (CDS), introduce silent mutations into the cDNA at the PAM site so the Cas9/gRNA does not cut the rescue vector.
Execution:
Group A: WT Cells + Empty Vector
Group B: KO Cells + Empty Vector (Shows Phenotype)
Group C: KO Cells + Rescue Vector (Should revert to WT phenotype)
Interpretation: If Group C recovers the WT phenotype, the MoA is confirmed. If Group C retains the KO phenotype, the original effect was likely an off-target artifact.
Part 4: Visualization of Logic & Mechanisms
Diagram 1: The Self-Validating "Rescue" Logic
This flowchart illustrates the rigorous decision matrix required to confirm a target using KO studies.
Caption: The "Rescue" logic loop. Causality is only established when the phenotype induced by the Knockout is fully reversed by the re-introduction of the target gene.
Diagram 2: Mechanism Comparison (CRISPR vs. RNAi)
Part 5: References
Kaelin, W. G. (2017).[4][5] "Common pitfalls in preclinical cancer target validation." Nature Reviews Cancer. [Link][4]
Smith, I., et al. (2017). "Evaluation of RNAi and CRISPR technologies by high-throughput sequencing." Nature Methods. [Link]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Ether-Linked Nicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of metabolically robust therapeutic agents is paramount. Nicotinic acid, a long-established lipid-mod...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of metabolically robust therapeutic agents is paramount. Nicotinic acid, a long-established lipid-modifying agent, and its derivatives continue to be of significant interest for various therapeutic applications.[1][2] However, the clinical utility of nicotinic acid can be hampered by its pharmacokinetic profile and associated side effects.[1] A key strategy to enhance the drug-like properties of nicotinic acid analogs is the introduction of ether linkages. This guide provides an in-depth comparison of the metabolic stability of different ether-linked nicotinic acid analogs, offering insights into the causal relationships between chemical structure and metabolic fate, supported by established experimental methodologies.
The Rationale for Ether Linkages in Nicotinic Acid Analogs
The incorporation of an ether moiety into the nicotinic acid scaffold is a strategic chemical modification aimed at improving several key pharmacological parameters.[3] Ether groups can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate biological membranes.[4] From a metabolic standpoint, the introduction of an ether linkage can serve to block or alter sites of metabolism that are susceptible to enzymatic degradation, thereby enhancing the compound's half-life and overall stability.[5]
The pyridine ring, a core component of nicotinic acid, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[3][4] By strategically placing ether groups on the pyridine ring, medicinal chemists can modulate the electronic properties of the ring and sterically hinder the approach of metabolizing enzymes, thus improving metabolic stability.[6]
Comparative Metabolic Stability of Ether-Linked Nicotinic Acid Analogs
While direct side-by-side comparative studies on a wide range of ether-linked nicotinic acid analogs are not extensively documented in publicly available literature, we can infer their relative metabolic stability based on established principles of drug metabolism and structure-activity relationships (SAR). The primary routes of metabolism for many drugs, including those with pyridine scaffolds, are oxidation, reduction, and hydrolysis reactions, largely mediated by CYP enzymes.[3]
Below is a comparative analysis of hypothetical, yet chemically rational, ether-linked nicotinic acid analogs. The predicted stability is based on the known mechanisms of metabolism for ether groups and aromatic systems.
Analog Structure
Ether Linkage Type & Position
Predicted Primary Metabolic Pathway(s)
Predicted Relative Metabolic Stability
Rationale
Analog A
Methoxy at C2
O-dealkylation
Low to Moderate
The methoxy group is a small substituent and is readily accessible to CYP enzymes for O-dealkylation, leading to the formation of a hydroxypyridine metabolite which can be further conjugated and eliminated.
Analog B
Ethoxy at C2
O-dealkylation
Moderate
The slightly bulkier ethoxy group may offer some steric hindrance to the metabolizing enzymes compared to a methoxy group, potentially slowing the rate of O-dealkylation.
Analog C
Isopropoxy at C2
O-dealkylation
Moderate to High
The branched isopropoxy group provides significant steric bulk around the ether linkage, making it more difficult for CYP enzymes to access and cleave the C-O bond. This is a common strategy to improve metabolic stability.
Analog D
Benzyloxy at C4
O-dealkylation, Aromatic hydroxylation
Moderate
The benzyloxy group can undergo O-dealkylation to release nicotinic acid and benzyl alcohol. Additionally, the phenyl ring of the benzyl group is itself a site for potential aromatic hydroxylation, offering an alternative metabolic route.
Analog E
Methoxy at C5
O-dealkylation
Low to Moderate
Similar to the C2 position, a methoxy group at C5 is susceptible to O-dealkylation. The electronic effects of the substitution at this position may also influence the overall reactivity of the pyridine ring.
Analog F
Difluoromethoxy at C2
More resistant to O-dealkylation
High
The presence of fluorine atoms on the methyl group of the ether linkage significantly increases the strength of the C-H bonds and alters the electronics, making O-dealkylation much more difficult for CYP enzymes. This is a well-established strategy for blocking metabolism.[7]
Causality Behind Experimental Choices in Assessing Metabolic Stability
The "gold standard" for in vitro assessment of metabolic stability is the liver microsomal stability assay.[8] This choice is underpinned by several key factors:
High Concentration of Metabolizing Enzymes: The liver is the primary site of drug metabolism in the body. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.[8]
Cost-Effectiveness and Throughput: Microsomal stability assays are relatively inexpensive and can be performed in a high-throughput format, making them ideal for screening large numbers of compounds in the early stages of drug discovery.[8]
Predictive Power: Data from in vitro microsomal stability assays, such as intrinsic clearance (Clint), can be used in conjunction with other parameters to predict in vivo pharmacokinetic properties like hepatic clearance and half-life.[8]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standardized procedure for determining the metabolic stability of ether-linked nicotinic acid analogs.
1. Preparation of Reagents and Solutions:
Test Compounds: Prepare stock solutions of the ether-linked nicotinic acid analogs (e.g., 10 mM in DMSO).
Liver Microsomes: Use pooled human liver microsomes (or from other species of interest) and store them at -80°C until use.
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate buffer, pH 7.4). This system continuously regenerates the essential cofactor NADPH for CYP enzyme activity.
Quenching Solution: Prepare a solution of cold acetonitrile containing an internal standard (a compound with similar analytical properties to the test compounds but with a different mass-to-charge ratio) to stop the enzymatic reaction and precipitate proteins.
2. Incubation Procedure:
Thaw the liver microsomes on ice.
In a 96-well plate, add the liver microsomes to a pre-warmed buffer solution.
Add the test compound to the microsome-containing wells to achieve the desired final concentration (e.g., 1 µM).
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compounds to equilibrate with the microsomes.
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution.
3. Sample Analysis:
Centrifuge the plate containing the quenched samples to pellet the precipitated proteins.
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
4. Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear portion of this plot represents the elimination rate constant (k).
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).
Visualizing the Workflow and Metabolic Pathways
Figure 1. Experimental workflow for the in vitro liver microsomal stability assay.
Figure 2. Generalized metabolic pathways for ether-linked nicotinic acid analogs.
Conclusion
The strategic introduction of ether linkages into the nicotinic acid scaffold presents a promising avenue for the development of analogs with enhanced metabolic stability. While direct comparative data remains an area for future investigation, the principles of structure-activity relationships in drug metabolism provide a rational basis for the design and selection of more robust drug candidates. The in vitro liver microsomal stability assay stands as a crucial and efficient tool for evaluating these analogs, guiding the optimization process in the quest for novel therapeutics with improved pharmacokinetic profiles.
References
Ondachi, P. W. (2008). Synthesis of Alkoxy, Heterocyclic and Fused-Rings Derivatives of (S)-Nicotine from Natural Nicotine, Progress towards the total Synthesis of (S)-Macrostomine. NC State University. Retrieved from [Link]
Bruneau, E. G., & Akaaboune, M. (2021). The Metabolic Stability of the Nicotinic Acetylcholine Receptor at the Neuromuscular Junction. International Journal of Molecular Sciences, 22(4), 1733. Retrieved from [Link]
Kamenecka, T. M., et al. (2014). Synthesis and Activity of Substituted Heteroaromatics as Positive Allosteric Modulators for α4β2α5 Nicotinic Acetylcholine Receptors. Bioorganic & Medicinal Chemistry Letters, 24(2), 574-578. Retrieved from [Link]
Kassack, M. U. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 373(2), 79-91. Retrieved from [Link]
Gopal, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 72, 117001. Retrieved from [Link]
Khalil, N. A., et al. (2021). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Medicinal Chemistry Research, 30(5), 1055-1069. Retrieved from [Link]
Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. Retrieved from [Link]
Flematti, G. R. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14215-14259. Retrieved from [Link]
Shivange, G., et al. (2019). Determining the pharmacokinetics of nicotinic drugs in the endoplasmic reticulum using biosensors. Journal of General Physiology, 151(2), 209-222. Retrieved from [Link]
Chen, J., et al. (2003). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 11(19), 4241-4248. Retrieved from [Link]
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. Retrieved from [Link]
Tanga, M. J., et al. (2014). Synthesis and activity of substituted heteroaromatics as positive allosteric modulators for α4β2α5 nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 24(2), 574-578. Retrieved from [Link]
Kumar, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Retrieved from [Link]
Purushottamachar, P., et al. (2007). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 50(22), 5416-5426. Retrieved from [Link]
Grundmann, M. (2006). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Retrieved from [Link]
Sharma, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(8), 738. Retrieved from [Link]
The Role of Pyridine Intermediates in Modern Drug Discovery. (2026, January 29). Pharmaffiliates. Retrieved from [Link]
Blad, C. C., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry, 19(15), 4673-4680. Retrieved from [Link]
Meng, F. H., et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 141, 313-324. Retrieved from [Link]
Papke, R. L., et al. (2007). Synthesis and Pharmacological Characterization of Novel Analogues of the Nicotinic Acetylcholine Receptor Agonist (+/-)-UB-165. Journal of Pharmacology and Experimental Therapeutics, 321(2), 687-698. Retrieved from [Link]
Scott, J. S., & O'Hagan, D. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(2), 195-200. Retrieved from [Link]
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Niacin Nico(nic Acid (Vitamin B3). (2018). American Association of Clinical Endocrinologists. Retrieved from [Link]
Evaluating the Long-Term Efficacy and Safety of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic Acid: A Comparative and Methodological Guide
This guide provides a comprehensive framework for evaluating the long-term efficacy and safety of the novel compound, 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. In the absence of direct clinical or extensive preclini...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for evaluating the long-term efficacy and safety of the novel compound, 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid. In the absence of direct clinical or extensive preclinical data for this specific molecule, this document outlines a robust, scientifically-grounded pathway for its investigation. By leveraging the extensive knowledge of its parent compound, nicotinic acid (niacin), we will explore the hypothesized mechanism of action, establish a comparative landscape with existing therapies, and detail the critical experimental protocols required to bring such a compound from the laboratory to clinical validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing therapies for dyslipidemia and related metabolic disorders.
Introduction: The Rationale for Nicotinic Acid Analogs
For decades, nicotinic acid has been a cornerstone in the management of dyslipidemia due to its broad-spectrum efficacy. It favorably modulates nearly all lipid parameters, notably being the most potent agent for raising high-density lipoprotein cholesterol (HDL-C) levels, while also reducing low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a).[1][2] This beneficial lipid-modifying profile is, however, hampered by a significant and often treatment-limiting side effect: cutaneous flushing.[3] This vasodilation is intensely uncomfortable for patients and a primary reason for non-adherence to therapy.[4]
The development of novel nicotinic acid analogs, such as 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid, is predicated on the hypothesis of dissociating the therapeutic lipid-modifying effects from the adverse flushing response. The addition of a tetrahydro-2H-pyran-4-yloxy moiety to the nicotinic acid backbone represents a rational design strategy to alter the compound's physicochemical properties. This modification could potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile, or its interaction with the target receptor, with the goal of improving tolerability while retaining or enhancing efficacy.
Postulated Mechanism of Action: Targeting the GPR109A Receptor
The primary therapeutic and adverse effects of nicotinic acid are mediated through its action as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[5] It is logical to postulate that 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid will exert its effects through the same pathway.
The Dual Role of GPR109A Activation:
In Adipocytes (Anti-lipolytic Effect): Activation of GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling inhibits hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The result is a decrease in the release of free fatty acids (FFAs) into the circulation. A lower flux of FFAs to the liver reduces the substrate available for hepatic triglyceride and, consequently, very-low-density lipoprotein (VLDL) synthesis, which ultimately leads to lower LDL-C levels.[3]
In Dermal Langerhans Cells (Flushing Effect): GPR109A is also expressed on immune cells in the skin, particularly Langerhans cells.[6] Agonism of this receptor in these cells triggers a distinct signaling cascade that results in the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[7] These prostaglandins then act on receptors in the dermal capillaries, causing the vasodilation experienced as flushing.[6]
The central challenge in developing new GPR109A agonists is to create molecules that are biased agonists, selectively activating the anti-lipolytic pathway in adipocytes without significantly triggering the prostaglandin-mediated flushing pathway in the skin.
Caption: Hypothesized dual signaling pathways of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid via the GPR109A receptor in different cell types.
Comparative Landscape: Benchmarking Against Existing Therapies
A critical step in evaluating a new drug candidate is to benchmark its potential profile against existing treatments. For 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid, the primary comparators are the various formulations of nicotinic acid itself.
Myopathy (risk increased with statins), gallstones.
The goal for 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid would be to demonstrate an efficacy profile comparable to or exceeding that of ER Niacin, but with a significantly improved safety and tolerability profile, particularly a markedly lower incidence of flushing.
Proposed Framework for Long-Term Efficacy and Safety Evaluation
A structured, phased approach is essential to comprehensively evaluate the long-term viability of this novel compound.
Preclinical Evaluation
The primary goals of the preclinical phase are to establish a proof-of-concept for the desired biological activity, characterize the pharmacokinetic and safety profiles, and identify a safe starting dose for human trials.
Caption: A streamlined workflow for the preclinical evaluation of a novel drug candidate.
Key Preclinical Experiments:
In Vitro Receptor Profiling:
Objective: To determine the binding affinity and functional activity of the compound at the GPR109A receptor.
Method:
Receptor Binding Assay: Utilize cell membranes from a stable cell line overexpressing human GPR109A. Perform a competitive binding experiment with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and increasing concentrations of the test compound. Calculate the inhibition constant (Ki) to determine binding affinity.
Functional Assay (cAMP Measurement): Use the same GPR109A-expressing cell line. Stimulate the cells with forskolin to induce cAMP production. Co-incubate with varying concentrations of the test compound. Measure intracellular cAMP levels using a suitable assay (e.g., HTRF, ELISA). A potent agonist will inhibit forskolin-stimulated cAMP production. Calculate the EC50 value.
Functional Assay (Prostaglandin Release): Culture primary human dermal cells or a relevant cell line. Treat cells with the test compound and measure the release of PGD2 into the supernatant using an ELISA kit. This provides an in vitro correlate for the flushing response.
In Vivo Efficacy Studies:
Objective: To assess the lipid-modifying effects in a relevant animal model.
Method: Utilize a dyslipidemic animal model, such as the C57BL/6 mouse on a high-fat diet or a transgenic model (e.g., ApoE knockout mice). Administer the compound orally for an extended period (e.g., 4-12 weeks). Monitor changes in plasma total cholesterol, HDL-C, LDL-C, and triglycerides compared to a vehicle control and a positive control (e.g., extended-release niacin).
Long-Term Toxicology Studies:
Objective: To identify potential target organs for toxicity and establish a no-observed-adverse-effect level (NOAEL).
Method: Conduct repeat-dose toxicity studies in two species (one rodent, one non-rodent, e.g., rat and dog) as per regulatory guidelines (e.g., ICH M3(R2)). Administer the compound daily via the intended clinical route (oral) for a duration supporting the proposed clinical trials (e.g., 90 days for Phase II, longer for Phase III). Include comprehensive clinical observations, body weight, food consumption, clinical pathology (hematology, coagulation, clinical chemistry), and full histopathological examination of all tissues.
Clinical Development Plan
The clinical development plan must be designed to systematically evaluate the safety, tolerability, pharmacokinetics, and efficacy of the compound in humans.
Caption: The phased progression of a typical clinical development program.
Detailed Protocol: Hypothetical Phase IIb Dose-Ranging Study
Title: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Dose-Ranging Study to Evaluate the Efficacy and Safety of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid in Subjects with Mixed Dyslipidemia.
Objectives:
Primary: To evaluate the dose-response relationship of three active doses of the compound on percent change from baseline in HDL-C after 12 weeks of treatment.
Secondary: To assess the effects on LDL-C, triglycerides, and other lipid parameters. To evaluate the safety and tolerability, with a specific focus on the incidence and severity of flushing events.
Methodology:
Patient Population: Adult subjects with mixed dyslipidemia (e.g., LDL-C > 130 mg/dL and Triglycerides > 150 mg/dL).
Study Design: After a washout and diet stabilization period, randomize subjects in a 1:1:1:1 ratio to one of four treatment arms: Placebo, Low Dose, Medium Dose, or High Dose of the test compound, administered once daily for 12 weeks.
Efficacy Assessments: Measure full fasting lipid panels at baseline and at weeks 4, 8, and 12.
Safety and Tolerability Assessments:
Record all adverse events at each visit.
Administer a validated flushing symptom questionnaire daily for the first two weeks and weekly thereafter. The questionnaire should capture the incidence, duration, severity, and anatomical location of flushing events.
Monitor vital signs, ECGs, and clinical laboratory parameters (hematology, chemistry, urinalysis) throughout the study.
Conclusion
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid represents a rationally designed molecule aimed at addressing the primary limitation of a well-established therapeutic class. While its specific long-term efficacy and safety profile remains to be determined, a clear and rigorous pathway for its evaluation exists. The comprehensive preclinical and clinical development plan outlined in this guide provides a robust framework for characterizing its potential as a novel treatment for dyslipidemia. The ultimate success of this and similar next-generation GPR109A agonists will depend on their ability to convincingly demonstrate a superior benefit-risk profile, primarily by uncoupling the potent lipid-modifying benefits of nicotinic acid from its challenging flushing side effect.
References
Julius, U. (2013). Nicotinic acid as a lipid-modifying drug--a review. Atherosclerosis Supplements, 14(1), 1-8. [Link]
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
Karpe, F., & Frayn, K. N. (2004). The nicotinic acid receptor--a new mechanism for an old drug. The Lancet, 363(9424), 1892-1894.
Kashyap, M. L., McGovern, M. E., Berra, K., Guyton, J. R., Kwiterovich, P. O., Harper, W. L., ... & Gonasun, L. (2003). Long-term safety and efficacy of a once-daily niacin/lovastatin formulation for patients with dyslipidemia. The American journal of cardiology, 91(6), 674-678.
Life Extension. (n.d.). Niacin Flush vs. No Flush: What's the Difference? Retrieved from [Link]
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(3), 1163–1173. [Link]
McKenney, J. (2004). Niacin as a component of combination therapy for dyslipidemia. Mayo Clinic proceedings, 79(5), 661-672. [Link]
Papaliodis, D., Ganesan, K., & Tringali, M. (2008). The mechanism and mitigation of niacin-induced flushing. Journal of clinical pharmacy and therapeutics, 33(5), 473-480. [Link]
Pike, N. B. (2005). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of pharmacology, 144(7), 883–892. [Link]
Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. Expert opinion on therapeutic patents, 19(8), 1149–1155. [Link]
Southern, C., Cook, J. M., Neetoo-Isseljee, Z., Taylor, D. L., Kettleborough, C. A., Merritt, A., ... & Wise, A. (2007). Screening of a compound library reveals a new class of agonists for the niacin receptor, GPR109a.
Wanders, D., Judd, R. L. (2011). Future of GPR109A agonists in the treatment of dyslipidaemia. Diabetes, Obesity and Metabolism, 13(8), 685-691. [Link]
Wang, Y., & Ma, L. (2014). Nicotinic acid activates the capsaicin receptor TRPV1. Arteriosclerosis, thrombosis, and vascular biology, 34(5), 1013–1021. [Link]
Zeman, M., Vecka, M., Perlík, F., Staňková, B., Hromádka, R., & Tvrzická, E. (2008). Niacin in the treatment of hyperlipidemias in the light of new clinical trials: has niacin lost its place? Medical science monitor : international medical journal of experimental and clinical research, 14(12), RA215–RA222.
Zhang, Y., Schmidt, R. J., Fox, B., Taggart, A. K., & Eriksson, U. (2005). GPR109A (HM74A) is a high-affinity receptor for the vitamin niacin.
This technical guide outlines the authoritative disposal procedures for 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (CAS: 1208088-61-2). It is structured to ensure compliance with standard laboratory safety protocols (...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide outlines the authoritative disposal procedures for 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (CAS: 1208088-61-2). It is structured to ensure compliance with standard laboratory safety protocols (OSHA, EPA) and best practices in chemical waste management.
Part 1: Executive Summary & Classification
Immediate Directive:
2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid must be treated as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via municipal sewage systems (sink disposal) or general trash.
RCRA Status: Not P- or U-listed specifically, but regulated as a chemical intermediate with potential irritant/toxic properties.
Part 2: Chemical Profile & Hazard Assessment
To execute a safe disposal plan, one must understand the physicochemical properties driving the protocol. This compound features a pyridine ring functionalized with a carboxylic acid and a tetrahydropyranyl ether.[2]
Property
Data
Operational Implication
CAS Number
1208088-61-2
Unique identifier for waste manifesting.
Molecular Formula
C₁₁H₁₃NO₄
High carbon/oxygen content supports incineration.
Molecular Weight
223.23 g/mol
--
Acidity (pKa)
~3.0 – 4.0 (Predicted)
Must be segregated from bases to prevent exothermic neutralization in waste containers.
Reactivity
Acid-sensitive ether
The THP ether linkage may hydrolyze in strong acids; avoid mixing with concentrated mineral acids (e.g., H₂SO₄) to prevent degradation/heat.
Solubility
DMSO, Methanol
Use compatible solvents for rinsing contaminated glassware.
Part 3: Operational Disposal Protocol
This workflow ensures "Cradle-to-Grave" stewardship. Follow these steps strictly to maintain laboratory safety and regulatory compliance.
Phase 1: Pre-Disposal Segregation
Solid Waste: If the material is a pure solid or expired powder, do not dissolve it. Dispose of it in its original container or a designated solid waste drum.
Liquid Waste: If in solution (e.g., reaction mother liquor), ensure the solvent is compatible.
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans due to the acidic nature of the compound.
Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.
Chemical Name: Write out the full name: "2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid".
Hazard Checkboxes: Mark "Irritant" and "Toxic".
Constituents: If in solution, list the solvent and the approximate concentration (e.g., "1% in DMSO").
Phase 3: Waste Workflow Diagram
The following decision tree illustrates the logic flow for handling this specific compound.
Figure 1: Decision logic for the segregation and packaging of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid waste.
Part 4: Emergency Contingencies
In the event of an accidental release during the disposal process, adhere to the following:
Scenario
Response Protocol
Solid Spill
1. Evacuate immediate area if dust is airborne.2.[3][4] Don PPE (Nitrile gloves, Safety Goggles, N95 mask).3. Cover spill with wet paper towels to suppress dust.4. Scoop into a waste bag; label as hazardous debris.
Liquid Spill
1. Absorb with an inert material (Vermiculite or Sand).2. Do not use combustible materials (sawdust) if mixed with oxidizers.3. Place soaked absorbent in a sealed container.
Skin Contact
Wash with soap and copious water for 15 minutes. The compound is an irritant; seek medical attention if redness persists.
Part 5: Regulatory & Compliance Notes
EPA/RCRA: While not explicitly P-listed, this compound should be managed as Characteristic Waste if it exhibits toxicity, or simply as Non-Regulated Hazardous Waste depending on state interpretation. Always default to the stricter "Hazardous" classification.
Drain Disposal: Strictly Prohibited. The heterocyclic rings (pyridine and pyran) are resistant to biodegradation and can contaminate aquatic systems.
Incompatibility: Do not store waste bottles containing this acid near waste bottles containing cyanide salts (risk of HCN gas) or sulfides.
References
Sigma-Aldrich. Product Specification: 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinic acid (CAS 1208088-61-2).[5] Retrieved from
National Institutes of Health (NIH) - PubChem. Compound Summary: Nicotinic Acid Derivatives. Retrieved from
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from
American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from